14,15-Leukotriene A4 Methyl Ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |
Clave InChI |
WZOQRPCNKHTNMT-CSQRZUOSSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |
SMILES canónico |
CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME) is the esterified form of 14,15-leukotriene A4 (14,15-LTA4), a pivotal intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. Unlike the well-characterized 5-LOX pathway that generates pro-inflammatory leukotrienes, the 15-LOX pathway and its products, including the downstream metabolites of 14,15-LTA4 known as eoxins, are an emerging area of research with significant implications for inflammatory diseases and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, metabolism, and biological functions of 14,15-LTA4-ME and its derivatives. It includes available quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical pathways and experimental workflows to facilitate further investigation into this intriguing class of lipid mediators.
Chemical Properties and Synthesis
14,15-LTA4 methyl ester is a chemically stabilized form of the highly unstable epoxide, 14,15-LTA4. The methyl esterification allows for easier handling and storage in research settings.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 14,15-LTA4 methyl ester, Eoxin A4 methyl ester |
| CAS Number | 75290-58-3 |
| Molecular Formula | C₂₁H₃₂O₃ |
| Molecular Weight | 332.48 g/mol |
| Appearance | Typically supplied as a solution in an organic solvent |
| Storage | Store at -80°C for long-term stability |
| Purity | >98% (commercially available) |
Synthesis of this compound
The synthesis of 14,15-LTA4-ME can be achieved through both enzymatic and chemical methods. Due to the instability of the epoxide, these are complex multi-step procedures typically performed in specialized laboratories.
Experimental Protocol: General Outline for Enzymatic Synthesis
-
Preparation of 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE): Arachidonic acid is incubated with a purified 15-lipoxygenase enzyme (e.g., from soybean or recombinant human) to produce 15-HpETE.
-
Conversion to 14,15-LTA4: The purified 15-HpETE is then treated with a dehydratase or under specific chemical conditions that facilitate the formation of the epoxide ring, yielding 14,15-LTA4.
-
Esterification: The unstable 14,15-LTA4 is immediately esterified, typically using diazomethane (B1218177) or another suitable methylating agent, to form the more stable 14,15-LTA4 methyl ester.
-
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Note: The specific reaction conditions, including enzyme concentrations, buffers, temperature, and reaction times, would need to be optimized for each specific setup.
Biosynthesis and Metabolism
14,15-LTA4 is an endogenous product of the 15-lipoxygenase pathway.
Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4)
The biosynthesis is initiated by the action of 15-lipoxygenase on arachidonic acid, which is released from the cell membrane by phospholipase A2.
Caption: Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4) from arachidonic acid.
Metabolism of 14,15-Leukotriene A4
14,15-LTA4 is a branch point in the 15-LOX pathway and can be metabolized by two key enzymes: LTC4 synthase and LTA4 hydrolase.
-
Metabolism by LTC4 Synthase: 14,15-LTA4 is a substrate for LTC4 synthase, leading to the formation of 14,15-leukotriene C4, also known as Eoxin C4 (EXC4).[2] EXC4 is further metabolized to Eoxin D4 (EXD4) and Eoxin E4 (EXE4) by the action of γ-glutamyl transpeptidase and dipeptidase, respectively.
-
Interaction with LTA4 Hydrolase: In contrast to its role as a substrate for LTC4 synthase, a related compound, 14,15-dehydro-Leukotriene A4, acts as an irreversible inhibitor of LTA4 hydrolase.[2] This prevents the formation of a 14,15-dihydroxy derivative analogous to LTB4.
Caption: Metabolism of 14,15-Leukotriene A4 (Eoxin A4).
Biological Activity and Signaling
The biological functions of 14,15-LTA4 are mediated by its downstream metabolites, the eoxins. Eoxins are emerging as potent lipid mediators with roles in inflammation and vascular biology.
Quantitative Data on Biological Activity
Table 2: Inhibition of LTA4 Hydrolase by 14,15-dehydro-Leukotriene A4
| Enzyme | Inhibitor | IC₅₀ (µM) | Cell Type | Reference |
| Leukotriene A4 Hydrolase | 14,15-dehydro-Leukotriene A4 | 0.73 | Human Polymorphonuclear Leucocytes (PMNL) | [2] |
Table 3: Comparative Vasoactive Properties of Eoxins and Other Mediators
| Mediator | Biological Effect | Potency | Reference |
| Eoxin C4, D4, E4 | Increased Vascular Permeability | ~100x more potent than histamine (B1213489) | [3] |
| Histamine | Increased Vascular Permeability | Baseline | [3] |
Eoxin Signaling Pathway
The precise signaling pathway for eoxins is still under active investigation, and a specific receptor has not yet been definitively identified. However, based on the known actions of other lipid mediators and the cellular responses to eoxins, a putative signaling cascade can be proposed. Eoxins are known to be potent activators of eosinophils, and their effects on vascular permeability suggest an interaction with endothelial cells.
Caption: A putative signaling pathway for eoxins.
Experimental Methodologies
Analysis of Eoxins by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Experimental Protocol: General Workflow for RP-HPLC Analysis
A detailed, validated protocol for the analysis of 14,15-LTA4 methyl ester and its eoxin metabolites is not universally established. The following represents a general workflow that would require optimization for specific biological matrices.
-
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample (e.g., cell culture supernatant, plasma) using a solid-phase extraction (SPE) C18 cartridge.
-
Hydrolysis (for methyl esters): If analyzing the free acid form, the methyl ester can be hydrolyzed using a mild base (e.g., lithium hydroxide) in an aqueous/organic solvent mixture. This step should be carefully monitored to avoid degradation of the epoxide.
-
Reconstitution: Evaporate the solvent from the extracted and/or hydrolyzed sample under a stream of nitrogen and reconstitute in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small percentage of a modifier like acetic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized to resolve the different eoxins.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at the characteristic absorbance maximum for conjugated trienes (around 280 nm).
-
-
Quantification:
-
Use authentic standards of the eoxins of interest to determine retention times and generate a standard curve for quantification.
-
An internal standard (e.g., a deuterated analog) should be used to correct for extraction efficiency and injection volume variability.
-
Caption: General experimental workflow for the analysis of eoxins by RP-HPLC.
In Vitro Vascular Permeability Assay
Experimental Protocol: Endothelial Cell Monolayer Permeability Assay
This assay measures the ability of eoxins to increase the permeability of a monolayer of endothelial cells to a fluorescent tracer.
-
Cell Culture:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the porous membrane of a transwell insert (e.g., 0.4 µm pore size) in a 24-well plate.
-
Culture the cells until a confluent monolayer is formed, typically 2-3 days. The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).
-
-
Treatment:
-
Wash the endothelial monolayer with serum-free media.
-
Add different concentrations of the eoxin to be tested (or 14,15-LTA4-ME, which may be hydrolyzed by cellular esterases) to the upper chamber of the transwell. Include a vehicle control and a positive control (e.g., histamine or VEGF).
-
Incubate for a specified period (e.g., 30 minutes to 4 hours).
-
-
Permeability Measurement:
-
Add a high molecular weight fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 70 kDa) to the upper chamber.
-
Incubate for a defined period (e.g., 1 hour).
-
Collect the media from the lower chamber.
-
-
Quantification:
-
Measure the fluorescence intensity of the media from the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber compared to the vehicle control indicates an increase in endothelial permeability.
-
Implications for Drug Development
The 15-lipoxygenase pathway and its products, the eoxins, represent a relatively untapped area for therapeutic intervention. Given their potent pro-inflammatory and vascular permeability-enhancing effects, targeting the enzymes involved in their synthesis or their downstream receptors could be a novel strategy for treating a range of inflammatory conditions, including allergic asthma and other eosinophil-associated disorders. The finding that a 14,15-LTA4 analog can inhibit LTA4 hydrolase also suggests the potential for developing dual-pathway inhibitors that could modulate both the 5-LOX and 15-LOX pathways. Further research is needed to fully elucidate the biological roles of 14,15-LTA4 and eoxins and to validate them as therapeutic targets.
References
- 1. Identification of receptor binding and activation determinants in the N-terminal and N-loop regions of the CC chemokine eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial paracellular permeability assay [protocols.io]
- 3. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 14,15-Leukotriene A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
14,15-Leukotriene A4 (14,15-LTA4) is an unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism. While less characterized than its 5-lipoxygenase-derived isomer, leukotriene A4 (LTA4), emerging evidence highlights the significant biological activities of 14,15-LTA4 and its downstream metabolites, collectively known as eoxins. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and biological functions of 14,15-LTA4, with a focus on its role in modulating endothelial permeability and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.
Introduction
Leukotrienes are a class of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. The biosynthesis of these potent lipids is initiated by lipoxygenase enzymes, with the 5-lipoxygenase (5-LO) pathway leading to the production of the well-known pro-inflammatory leukotrienes. In contrast, the 15-lipoxygenase (15-LO) pathway generates a distinct set of lipid mediators, including 14,15-LTA4.[1] This highly reactive epoxide serves as the precursor to the eoxin family of molecules (eoxin C4, D4, and E4), which have been implicated in various physiological and pathological processes, most notably the regulation of vascular permeability.[2] Understanding the biological role of the 14,15-LTA4 pathway is crucial for identifying new therapeutic targets for inflammatory diseases.
Biosynthesis and Metabolism of 14,15-Leukotriene A4
The synthesis of 14,15-LTA4 is initiated by the action of 15-lipoxygenase (15-LO) on arachidonic acid, which forms 15-hydroperoxyeicosatetraenoic acid (15-HpETE). Subsequently, a dehydratase activity, which can also be catalyzed by 15-LO, converts 15-HpETE into the unstable epoxide 14,15-LTA4.[1][3]
Once formed, 14,15-LTA4 can be metabolized through several enzymatic routes:
-
Formation of Eoxins: In cells expressing LTC4 synthase, such as eosinophils and mast cells, 14,15-LTA4 is conjugated with glutathione (B108866) to form eoxin C4 (EXC4).[2] EXC4 can be further metabolized by sequential cleavage of the glutathione moiety to eoxin D4 (EXD4) and eoxin E4 (EXE4).[2][4]
-
Enzymatic Hydrolysis: While LTA4 hydrolase does not efficiently convert 14,15-LTA4 to a dihydroxy acid, other epoxide hydrolases may be involved in its metabolism.[4]
-
Non-enzymatic Hydrolysis: Due to its instability, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various inactive dihydroxy products.
The biosynthetic pathway of 14,15-LTA4 and its subsequent conversion to eoxins is depicted in the following diagram.
Biological Role of 14,15-LTA4 and its Metabolites
The primary and most well-documented biological function of the 14,15-LTA4 pathway is the potent induction of endothelial permeability by its downstream metabolites, the eoxins.
Increased Vascular Permeability
Studies have demonstrated that eoxins (EXC4, EXD4, and EXE4) are powerful mediators of increased vascular permeability.[2] In in vitro models using human endothelial cell monolayers, eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4 in inducing permeability.[2] This effect is a hallmark of the inflammatory response, allowing for the extravasation of plasma proteins and leukocytes to sites of injury or infection.
The precise signaling mechanism by which eoxins exert this effect is not yet fully elucidated. However, it is hypothesized to involve the activation of a specific G-protein coupled receptor (GPCR) on the surface of endothelial cells. This receptor activation is thought to lead to an increase in intracellular calcium concentrations, which in turn triggers the reorganization of the endothelial cytoskeleton and the disassembly of cell-cell junctions, ultimately leading to increased paracellular permeability.
The proposed, yet unconfirmed, signaling pathway is illustrated below.
Quantitative Data
The following tables summarize the available quantitative data related to the 14,15-LTA4 pathway.
Table 1: Concentrations of 14,15-LTA4 Metabolites in Biological Fluids
| Metabolite | Biological Fluid | Concentration (Median, Range) | Reference |
| Eoxin C4 | Bronchoalveolar Lavage Fluid | 1.4 pg/mL (<1.12-6.7 pg/mL) | [5] |
Table 2: Kinetic Parameters of Enzymes Involved in the 14,15-LTA4 Pathway
| Enzyme | Substrate | Km | Vmax | kcat/Km | IC50 | Reference |
| LTC4 Synthase (human) | LTA4 | 3.6 µM | 1.3 µmol/mg/min | - | - | [6][7] |
| LTA4 Hydrolase (human PMNL) | 14,15-dehydro-LTA4 (inhibitor) | - | - | - | 0.73 µM (irreversible) | [4] |
| LTC4 Synthase (mouse) | LTA4 | - | - | 2.3 x 10^6 M⁻¹s⁻¹ | - | [1] |
Table 3: Potency of Eoxins in Biological Assays
| Compound | Assay | Relative Potency | Reference |
| Eoxins (C4, D4, E4) | Endothelial Permeability | ~100x Histamine, ~LTC4/LTD4 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 14,15-LTA4 and its metabolites.
Protocol for Endothelial Cell Permeability Assay
This protocol is adapted from established methods for measuring endothelial permeability in vitro.
Objective: To quantify the effect of eoxins on the permeability of a human endothelial cell monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-dextran (e.g., 40 kDa)
-
Eoxins (EXC4, EXD4, EXE4)
-
Histamine (positive control)
-
Vehicle control (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed. This typically takes 2-3 days.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Replace the medium in the upper and lower chambers with fresh serum-free medium.
-
Add the desired concentration of eoxins, histamine, or vehicle control to the upper chamber.
-
Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.
-
Incubate the plates at 37°C for a defined period (e.g., 1, 2, 4 hours).
-
At each time point, collect a sample from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
Calculate the permeability coefficient or express the data as the amount of FITC-dextran that has passed through the monolayer.
The workflow for this assay is outlined in the diagram below.
Protocol for Measurement of Intracellular Calcium Mobilization
This protocol provides a general framework for assessing changes in intracellular calcium levels in response to eoxin stimulation.
Objective: To determine if eoxins induce an increase in intracellular calcium in endothelial cells.
Materials:
-
Human endothelial cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Eoxins (EXC4, EXD4, EXE4)
-
ATP or other known calcium-mobilizing agonist (positive control)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Plate endothelial cells on glass-bottom dishes or in a 96-well plate and grow to 80-90% confluency.
-
Prepare the calcium indicator loading solution by diluting the dye (e.g., 2-5 µM Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
For experiments investigating the source of calcium, incubate a subset of cells in calcium-free HBSS.
-
Place the dish or plate in the fluorescence imaging system.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the eoxin or control agonist and continue to record the fluorescence signal for several minutes.
-
Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
Conclusion
14,15-Leukotriene A4 is an important intermediate in the 15-lipoxygenase pathway, leading to the formation of eoxins, a class of potent lipid mediators. The primary established biological role of eoxins is the induction of endothelial permeability, a key event in inflammation. While the precise signaling mechanisms remain to be fully elucidated, the available data strongly suggest the involvement of a G-protein coupled receptor and subsequent intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological significance of the 14,15-LTA4 pathway and its potential as a therapeutic target in inflammatory diseases. Further research is warranted to identify the eoxin receptor and delineate the downstream signaling events to fully understand the role of this pathway in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the extracellular signal-regulated kinase (Erk) signal transduction cascade in α2 adrenoceptor-mediated vasoconstriction in porcine palmar lateral vein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eoxin E4 - Wikipedia [en.wikipedia.org]
- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The 14,15-Lipoxygenase Pathway and Its Metabolites: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathways involved in the generation of 14,15-oxygenated arachidonic acid metabolites. Initially, it is crucial to distinguish between two key enzymatic pathways that can be associated with "14,15" oxygenation of arachidonic acid: the 15-Lipoxygenase (15-LOX) pathway and the Cytochrome P450 (CYP) Epoxygenase pathway . This guide will delve into both, clarifying their distinct mechanisms, metabolites, and biological functions, with a focus on providing actionable data and protocols for researchers in the field.
Section 1: The 15-Lipoxygenase (15-LOX) Pathway
The 15-lipoxygenase (15-LOX) pathway involves the action of the enzyme 15-lipoxygenase on arachidonic acid, a polyunsaturated fatty acid. This enzymatic reaction leads to the production of several biologically active lipid mediators, with 15-hydroxyeicosatetraenoic acid (15-HETE) being a key metabolite. These metabolites play significant roles in inflammation, cancer, and cardiovascular diseases.
Biosynthesis of 15-LOX Metabolites
The primary substrate for 15-LOX is arachidonic acid, which is released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[1] This unstable intermediate is then rapidly reduced to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1]
Figure 1: Biosynthesis of 15-HETE via the 15-LOX pathway.
Biological Functions of 15-HETE
15-HETE exhibits a wide range of biological activities, which can be context-dependent, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic effects.
-
Inflammation: 15-HETE's role in inflammation is complex. It can act as a pro-resolving mediator, inhibiting neutrophil migration across cytokine-activated endothelium.[2] However, it is also found at elevated levels in inflammatory conditions such as asthma and chronic bronchitis.[3] In some contexts, it can contribute to the inflammatory cascade.[4]
-
Cancer: The role of 15-LOX and 15-HETE in cancer is also multifaceted. Some studies suggest a tumor-suppressor role for 15-LOX-1, particularly in colon cancer, by promoting anti-tumorigenic events like cell differentiation and apoptosis.[5] In contrast, other studies have implicated 15-LOX in promoting cancer progression.[6][7] Reduced levels of 15-HETE have been observed in smokers with non-small cell lung carcinoma, and its restoration can inhibit tumor growth.[8]
-
Cardiovascular Disease: The 15-LOX pathway is involved in cardiovascular homeostasis and disease.[9] 15-HETE has been found to be the predominant eicosanoid in atherosclerotic aortas and may play a role in atherogenesis.[10] It can also be upregulated in response to hypoxia and may contribute to pulmonary hypertension.[3] In patients with ischemic heart disease, 15-HETE levels are significantly higher in ischemic heart tissue.[11]
Quantitative Data on 15-HETE Levels
The concentration of 15-HETE in biological samples can vary significantly depending on the tissue, physiological state, and disease condition.
| Biological Matrix | Condition | 15-HETE Concentration | Reference |
| Human Plasma | Pulmonary Arterial Hypertension (High) | ≥256 pg/mL | [12] |
| Human Plasma | Pulmonary Arterial Hypertension (Low) | <256 pg/mL | [12] |
| Human Whole Blood (Zymosan-stimulated, 4h) | In vitro stimulation | 5.19 ± 0.4 ng/mL | [13] |
| Human Whole Blood (Zymosan-stimulated, 24h) | In vitro stimulation | 20.91 ± 1 ng/mL (15(S)-HETE) | [13] |
| Human Whole Blood (Zymosan-stimulated, 24h) | In vitro stimulation | 8.44 ± 0.6 ng/mL (15(R)-HETE) | [13] |
| Human Bronchial Epithelial Cells (Arachidonic Acid stimulated) | Cell Culture | 258 ± 76 ng / 10^7 cells | [13] |
| Human Heart Tissue | Ischemic | Significantly higher than non-ischemic | [11] |
| Human Pancreatic Cancer | Pancreatic Cancer vs. Other Pancreatic Diseases | Significantly lower in cancer | [14] |
Section 2: The Cytochrome P450 (CYP) Epoxygenase Pathway
Distinct from the lipoxygenase pathway, the CYP epoxygenase pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs). Specifically, enzymes like CYP2J2 and CYP2C isoforms catalyze the formation of four regioisomeric EETs, including 14,15-EET.[15][16] These EETs are then rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), such as 14,15-DHET.[7][17]
Biosynthesis of 14,15-EET and 14,15-DHET
Arachidonic acid is converted by CYP epoxygenases (e.g., CYP2J2) to 14,15-EET. This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 14,15-DHET.[7][9]
Figure 2: Biosynthesis of 14,15-EET and 14,15-DHET.
Biological Functions of 14,15-EET and 14,15-DHET
14,15-EET and its metabolite 14,15-DHET have distinct biological activities, often with 14,15-EET being the more active compound.
-
Cardiovascular System: 14,15-EET is a potent vasodilator and plays a role in regulating blood pressure.[18] It exhibits anti-inflammatory effects in the vasculature. Overexpression of CYP2J2, leading to increased EETs, has been shown to be protective against angiotensin II-induced abdominal aortic aneurysm in mice.[5]
-
Inflammation: 14,15-EET generally possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory prostaglandins (B1171923) like PGE2.[10]
-
Cancer: The role of the CYP2J2-EET axis in cancer is complex. Increased levels of 14,15-EET have been associated with the aggressiveness of human breast cancer.[16] Overexpression of CYP2J2 and subsequent EET production has been linked to cancer progression.[15]
Quantitative Data on 14,15-EET and 14,15-DHET Levels
| Biological Matrix | Condition | 14,15-EET/DHET Concentration | Reference |
| Human Breast Cancer Tissue | Cancer | 4145.9 ng/mg protein (14,15-EET) | [16] |
| Adjacent Noncancerous Tissue | Control | 1634.4 ng/mg protein (14,15-EET) | [16] |
| Human Plasma | Coronary Heart Disease | 2.53 ± 1.60 ng/mL (14,15-DHET) | [19] |
| Human Plasma | Healthy Controls | 1.65 ± 1.54 ng/mL (14,15-DHET) | [19] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the 14,15-lipoxygenase and CYP epoxygenase pathways.
Spectrophotometric Assay for 15-Lipoxygenase Activity
This protocol is adapted from standard methods for determining lipoxygenase activity by measuring the formation of hydroperoxides.[20][21][22][23]
Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products of linoleic or arachidonic acid.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 6.0-7.4, depending on the specific enzyme and conditions)
-
Linoleic acid or arachidonic acid (substrate)
-
Enzyme extract or purified 15-lipoxygenase
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, combine the phosphate buffer and the substrate solution (e.g., 10 µL of a 10 mM sodium linoleate (B1235992) stock solution in a final volume of 1 mL).
-
Blank measurement: Use a reaction mixture without the enzyme extract to zero the spectrophotometer at 234 nm.
-
Initiate the reaction: Add a small volume of the enzyme extract (e.g., 2 µL) to the reaction mixture and mix gently by inversion.
-
Monitor absorbance: Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 2-5 minutes).
-
Calculate enzyme activity: The rate of change in absorbance over time is used to calculate the enzyme activity, expressed as µmoles of hydroperoxide formed per minute per mL of enzyme. The molar extinction coefficient for the conjugated diene is approximately 25,000 M⁻¹cm⁻¹.
Figure 3: Workflow for spectrophotometric 15-LOX activity assay.
Extraction of Eicosanoids from Biological Tissues
This protocol provides a general method for the extraction of eicosanoids from tissues for subsequent analysis by LC-MS/MS.[24][25]
Materials:
-
Homogenizer (e.g., bead beater)
-
80% Methanol (B129727) (degassed, pre-chilled to -80°C)
-
Chloroform (B151607) (degassed, pre-chilled)
-
Deionized water (degassed, pre-chilled)
-
Centrifuge
-
Vacuum concentrator (SpeedVac)
-
Internal standards (deuterated eicosanoids)
Procedure:
-
Tissue Homogenization: Transfer a weighed amount of frozen tissue (~50-100 mg) to a bead beating tube. Add 400 µL of cold 80% methanol containing internal standards and homogenize for 30 seconds.
-
Initial Extraction: Centrifuge at 100 x g for 5 minutes at 4°C. Collect the supernatant.
-
Repeat Extraction: Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.
-
Phase Separation: To the pooled supernatant, add cold degassed water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1. Vortex thoroughly.
-
Separation and Collection: Centrifuge at 16,100 x g for 15 minutes at 4°C. Carefully collect the upper aqueous phase containing the eicosanoids.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator without heat.
-
Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 40 µL of degassed water or mobile phase) for LC-MS/MS analysis.
Quantification of 15-HETE and 14,15-EET/DHET by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of eicosanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][26][27][28][29]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% acetic acid or formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid or formic acid).
-
The gradient is optimized to separate the different eicosanoid isomers.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer, typically operating in negative ion mode for eicosanoids.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
MRM Transitions (examples):
-
15-HETE: Precursor ion (m/z) 319 -> Product ion (m/z) 175 or 115
-
14,15-EET: Precursor ion (m/z) 319 -> Product ion (m/z) 127
-
14,15-DHET: Precursor ion (m/z) 337 -> Product ion (m/z) 221
-
-
-
Quantification:
-
A standard curve is generated using known concentrations of authentic standards for each analyte.
-
The peak area of the analyte is normalized to the peak area of its corresponding deuterated internal standard.
-
The concentration of the analyte in the sample is determined by comparing its normalized peak area to the standard curve.
-
Figure 4: General workflow for LC-MS/MS analysis of eicosanoids.
Section 4: Conclusion
The 14,15-oxygenated metabolites of arachidonic acid, derived from both the 15-lipoxygenase and CYP epoxygenase pathways, are critical signaling molecules with profound implications for human health and disease. A clear understanding of their distinct biosynthetic pathways, biological functions, and accurate quantification is paramount for advancing research in areas such as inflammation, cancer, and cardiovascular medicine. This technical guide provides a foundational resource for researchers, offering structured data, detailed experimental protocols, and clear visual representations of the key pathways to facilitate further investigation into these important lipid mediators.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2J2 overexpression increases EETs and protects against angiotensin II-induced abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 7. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 10. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxyeicosatetraenoic acids in patients with pancreatic cancer: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP2J2 - Wikipedia [en.wikipedia.org]
- 16. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 18. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijcmas.com [ijcmas.com]
- 21. Lipoxygenase activity determination [protocols.io]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. southalabama.edu [southalabama.edu]
- 25. arborassays.com [arborassays.com]
- 26. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 28. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Discovery of 14,15-Leukotriene A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are a family of inflammatory mediators derived from the enzymatic oxidation of arachidonic acid. While the classical leukotrienes produced via the 5-lipoxygenase pathway are well-characterized for their roles in inflammation and allergic responses, a parallel pathway initiated by 15-lipoxygenase (15-LOX) gives rise to a distinct set of bioactive lipids. A pivotal and highly unstable intermediate in this latter pathway is 14,15-leukotriene A4 (14,15-LTA4). This technical guide provides a comprehensive overview of the discovery, biosynthesis, and metabolism of 14,15-LTA4, with a focus on the experimental evidence and methodologies that have elucidated its role in eicosanoid biology.
Biosynthesis of 14,15-Leukotriene A4
The biosynthesis of 14,15-LTA4 originates from arachidonic acid and is primarily catalyzed by the enzyme 15-lipoxygenase (ALOX15). The process involves a two-step enzymatic reaction within the same enzyme.
First, 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid at the C-15 position, forming 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Subsequently, the same enzyme facilitates the abstraction of a hydrogen atom and the subsequent cyclization to form the unstable epoxide, 14,15-LTA4.[1] This dual enzymatic activity of 15-lipoxygenase is crucial for the production of this specific leukotriene isomer.
dot
Caption: Biosynthesis of 14,15-Leukotriene A4 from Arachidonic Acid.
Metabolism of 14,15-Leukotriene A4
Due to its inherent instability, 14,15-LTA4 is rapidly converted into more stable downstream metabolites through both enzymatic and non-enzymatic pathways.
Enzymatic Conversion:
-
Leukotriene C4 Synthase (LTC4S): In the presence of glutathione, LTC4 synthase can conjugate 14,15-LTA4 to form 14,15-leukotriene C4 (14,15-LTC4).
-
Epoxide Hydrolases: While LTA4 hydrolase, the enzyme responsible for converting LTA4 to LTB4, does not appear to act on 14,15-LTA4, other epoxide hydrolases may be involved in its metabolism to form dihydroxy derivatives.[2]
Non-Enzymatic Hydrolysis:
In aqueous environments, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various dihydroxyeicosatetraenoic acids (diHETEs).
dot
Caption: Major metabolic pathways of 14,15-Leukotriene A4.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions and stability of 14,15-LTA4 and its derivatives.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.73 µM | Human Polymorphonuclear Leucocyte LTA4 Hydrolase | 14,15-dehydro-LTA4 | [3] |
Table 1: Inhibition of LTA4 Hydrolase by a 14,15-LTA4 Analog. This table shows the half-maximal inhibitory concentration (IC50) of 14,15-dehydro-leukotriene A4, an analog of 14,15-LTA4, on LTA4 hydrolase activity.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Apparent Km | 1.6 µM | Human Platelet LTC4 Synthase | 14,15-dehydro-LTA4 | |
| Apparent Vmax | 200 pmol/min per 10^8 platelets | Human Platelet LTC4 Synthase | 14,15-dehydro-LTA4 |
Table 2: Kinetic Parameters for the Metabolism of 14,15-dehydro-LTA4 by LTC4 Synthase. This table presents the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the conversion of 14,15-dehydro-LTA4 by LTC4 synthase in human platelets.
| Condition | Half-life | Reference |
| Phosphate (B84403) buffer (pH 7.4) | Instantaneous hydrolysis | |
| Tris buffer with bovine serum albumin | Significantly prolonged | [4] |
Table 3: Stability of 14,15-Leukotriene A4. This table highlights the inherent instability of 14,15-LTA4 in aqueous buffer and the stabilizing effect of albumin.
Experimental Protocols
Enzymatic Synthesis of 14,15-Leukotriene A4 from 15-HPETE
This protocol is based on the method described for the conversion of 15-HPETE to 14,15-LTA4 using purified reticulocyte 15-lipoxygenase.[1]
Materials:
-
Purified 15-lipoxygenase (reticulocyte or recombinant)
-
15-HPETE (substrate)
-
Anaerobic chamber or nitrogen/argon gas supply
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acidic methanol (B129727) (for trapping and identification)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of 15-HPETE in an appropriate solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen.
-
Resuspend the 15-HPETE in the reaction buffer.
-
Deoxygenate the substrate solution and the purified 15-lipoxygenase solution by bubbling with nitrogen or argon gas.
-
Initiate the reaction by adding the purified 15-lipoxygenase to the 15-HPETE solution under anaerobic conditions.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
To identify the formation of the unstable 14,15-LTA4, trap the product by adding acidic methanol to the reaction mixture. This will convert 14,15-LTA4 to more stable methoxy (B1213986) derivatives.
-
Analyze the reaction products by reversed-phase HPLC to separate and quantify the methoxy derivatives of 14,15-LTA4 and any remaining 15-HPETE.
dot
Caption: Experimental workflow for the enzymatic synthesis of 14,15-LTA4.
Purification of Recombinant Human 15-Lipoxygenase
A general protocol for the purification of recombinant human 15-lipoxygenase expressed in a baculovirus/insect cell system.[5]
Materials:
-
Insect cells expressing recombinant human 15-lipoxygenase
-
Lysis buffer
-
Anion-exchange chromatography column (e.g., Mono Q)
-
Chromatography system
Procedure:
-
Harvest the insect cells expressing the recombinant protein.
-
Lyse the cells to release the cytosolic proteins.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the clarified lysate onto an equilibrated anion-exchange chromatography column.
-
Wash the column with a low-salt buffer to remove unbound proteins.
-
Elute the bound 15-lipoxygenase using a salt gradient.
-
Collect the fractions containing the purified enzyme and assess purity by SDS-PAGE.
Conclusion
The discovery of 14,15-leukotriene A4 has unveiled a significant branch of the eicosanoid biosynthetic pathway, initiated by 15-lipoxygenase. Although its inherent instability has made it a challenging molecule to study, the development of specific analytical techniques and the characterization of its enzymatic synthesis and metabolism have provided valuable insights into its potential biological roles. Further research into the downstream metabolites of 14,15-LTA4 and their physiological effects will be crucial for understanding its significance in health and disease and for the development of novel therapeutic strategies targeting the 15-lipoxygenase pathway.
References
- 1. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1998040364A1 - Lta4 hydrolase inhibitors - Google Patents [patents.google.com]
- 3. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME), a critical intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. This document details its chemical structure, physicochemical properties, and synthesis. Furthermore, it elucidates its role in biological signaling pathways and provides detailed experimental protocols for its analysis and use in research. This guide is intended to be a valuable resource for researchers in the fields of inflammation, lipid biochemistry, and drug development.
Introduction
Leukotrienes are a family of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. While the 5-lipoxygenase pathway leading to the well-characterized cysteinyl leukotrienes and LTB4 is extensively studied, the 15-lipoxygenase (15-LOX) pathway and its intermediates, such as 14,15-Leukotriene A4 (14,15-LTA4), are of growing interest due to their distinct biological activities. 14,15-LTA4 methyl ester is the more stable, esterified form of the highly reactive 14,15-LTA4 epoxide, making it a crucial tool for in vitro and in vivo studies.[1] This guide aims to consolidate the current knowledge on 14,15-LTA4 methyl ester, providing a technical resource for its synthesis, characterization, and application in experimental settings.
Chemical Structure and Physicochemical Properties
This compound is a C21 fatty acid methyl ester containing a conjugated triene system and an epoxide ring at the 14,15-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H32O3 | [2] |
| Molecular Weight | 332.48 g/mol | [2] |
| CAS Number | 75290-58-3 | [3] |
| Appearance | Supplied as a solution | [2] |
| Purity | Typically >97% | [4] |
| Storage Conditions | -80°C in an inert solvent | [4] |
| Solubility | Soluble in organic solvents such as hexane, acetone (B3395972), DMF, DMSO, and ethanol. Insoluble and unstable in aqueous buffers like PBS (pH 7.2). | [4] |
| Stability | The methyl ester is more stable than the free acid, which is highly unstable. Decomposes rapidly under acidic conditions. | [4] |
Synthesis of this compound
The synthesis of 14,15-LTA4 methyl ester is a multi-step process that can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Diagram 1: Generalized Chemical Synthesis Workflow
Caption: Generalized workflow for the chemical synthesis of 14,15-LTA4 methyl ester.
Enzymatic Synthesis
14,15-LTA4 can be synthesized enzymatically from 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by the action of a purified 15-lipoxygenase from rabbit reticulocytes.[5] This enzyme exhibits a dual function, first converting arachidonic acid to 15-HPETE and then catalyzing the formation of the epoxide ring to yield 14,15-LTA4.[5] The resulting free acid can then be esterified to the methyl ester using standard chemical methods, such as reaction with diazomethane (B1218177) or methanolic HCl.
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation of 14,15-LTA4 methyl ester.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Data Type | Description | Reference |
| UV/Vis Spectroscopy | The conjugated triene system of LTA4 methyl ester exhibits a characteristic UV absorbance maximum at 279 nm. | [4] |
| Mass Spectrometry (MS) | Electron impact mass spectrometry of fatty acid epoxide methyl esters typically shows a molecular ion peak and characteristic fragmentation patterns resulting from cleavage at the oxirane ring. | [6][7] |
| Nuclear Magnetic Resonance (NMR) | While specific NMR data for 14,15-LTA4 methyl ester is not widely published, related epoxyeicosatrienoic acid (EET) analogues show characteristic signals for the epoxide protons and the olefinic protons of the triene system in their 1H NMR spectra. 13C NMR would show characteristic shifts for the sp2 carbons of the double bonds and the sp3 carbons of the epoxide ring. | [1] |
Biological Signaling Pathways
14,15-LTA4 is a key intermediate in the 15-lipoxygenase pathway, which is an alternative route for arachidonic acid metabolism distinct from the more commonly studied 5-lipoxygenase and cyclooxygenase pathways.
Diagram 2: The 15-Lipoxygenase Pathway
Caption: Biosynthesis of 14,15-Leukotriene A4 via the 15-lipoxygenase pathway.
The pathway is initiated by the action of 15-lipoxygenase on arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[5] The same enzyme, exhibiting LTA4 synthase activity, then converts 15-HPETE to the unstable epoxide 14,15-LTA4.[5] 14,15-LTA4 can then be hydrolyzed, either enzymatically or non-enzymatically, to form 14,15-dihydroxyeicosatetraenoic acids (14,15-DiHETs).[3] Alternatively, it can be conjugated with glutathione (B108866) by LTC4 synthase to form 14,15-LTC4.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving 14,15-LTA4 methyl ester.
Protocol for the Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4
Due to the inherent instability of the free acid, 14,15-LTA4 is typically generated immediately prior to use by the alkaline hydrolysis of its more stable methyl ester.
Materials:
-
14,15-LTA4 methyl ester solution in an organic solvent (e.g., hexane)
-
Degassed acetone
-
0.25 M Sodium Hydroxide (NaOH) solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a hydrolysis solution by mixing degassed acetone and 0.25 M NaOH in a 4:1 (v/v) ratio. Cool the solution to 0°C.
-
In a separate vial, evaporate the solvent from a known amount of 14,15-LTA4 methyl ester under a gentle stream of inert gas to obtain a dry residue.
-
Immediately add the pre-chilled hydrolysis solution to the dried 14,15-LTA4 methyl ester. A typical ratio is 4 mL of hydrolysis solution per 1 mg of the methyl ester.
-
Allow the reaction to proceed at room temperature (22°C) for 40 minutes under an inert atmosphere.
-
The resulting solution contains the sodium salt of 14,15-LTA4 and is stable for approximately one hour at room temperature or up to 12 hours at 0°C.
-
This stock solution can be diluted directly into aqueous buffers for biological assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the addition of albumin.
Protocol for the Analysis of Leukotrienes by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of leukotrienes from biological samples.
Diagram 3: Experimental Workflow for Leukotriene Analysis by RP-HPLC
Caption: Workflow for the analysis of leukotrienes by RP-HPLC.
Materials:
-
Biological sample (e.g., cell culture supernatant)
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., Prostaglandin B2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
HPLC grade solvents (methanol, acetonitrile, water)
-
Acetic acid
Procedure:
-
Sample Preparation:
-
Terminate cellular incubations by adding two volumes of ice-cold methanol.
-
Add a known amount of an internal standard for quantification.
-
Acidify the sample to approximately pH 3 with 1 M HCl.
-
-
Lipid Extraction:
-
Extract the lipids from the acidified sample twice with two volumes of ethyl acetate.
-
Pool the organic phases.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol in water/acetonitrile containing 0.1% acetic acid. The specific gradient will depend on the specific leukotrienes being analyzed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm, which is the absorbance maximum for conjugated trienes like leukotrienes.
-
-
Quantification:
-
Generate a standard curve for each leukotriene of interest using known concentrations of authentic standards.
-
Calculate the concentration of each leukotriene in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion
This compound is an indispensable tool for investigating the biological roles of the 15-lipoxygenase pathway. Its relative stability compared to the free acid allows for its use in a variety of experimental settings to probe the enzymatic machinery and cellular responses associated with this less-explored branch of arachidonic acid metabolism. This technical guide provides a foundational resource for researchers, offering key data and protocols to facilitate further exploration into the physiological and pathological significance of 14,15-LTA4 and its downstream metabolites. Further research, particularly in obtaining detailed spectroscopic characterization and elucidating the full range of its biological activities, will be crucial in advancing our understanding of this important signaling molecule.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
14,15-Leukotriene A4 in Immune Cell Signaling: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
14,15-Leukotriene A4 (14,15-LTA4) is an ephemeral, epoxide-containing lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. While its direct signaling activities remain largely uncharacterized due to its inherent instability, 14,15-LTA4 serves as a critical biosynthetic intermediate, giving rise to downstream metabolites with significant roles in modulating immune responses. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 14,15-LTA4, the signaling pathways of its key downstream products, and their effects on various immune cells. Due to the scarcity of research on 14,15-LTA4 itself, this document focuses on the well-documented biological activities of its derivatives as a proxy for its functional significance in immune cell signaling. Detailed experimental protocols and quantitative data for these related compounds are provided to facilitate further research in this area.
Biosynthesis of 14,15-Leukotriene A4
The generation of 14,15-LTA4 is a multi-step enzymatic process initiated by the release of arachidonic acid (AA) from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Once in the cytoplasm, AA is metabolized by the 15-lipoxygenase (15-LOX) enzyme.
The key steps in the biosynthesis are:
-
Oxygenation: 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).
-
Dehydration and Epoxidation: The unstable 15-HpETE is then rapidly converted by 15-LOX into the unstable epoxide, 14,15-Leukotriene A4.
This pathway is distinct from the more extensively studied 5-LOX pathway, which generates 4,5-LTA4, the precursor to potent pro-inflammatory mediators like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes.
Cellular Sources of 14,15-Leukotriene A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene A4 (14,15-LTA4), also known as Eoxin A4, is a highly reactive epoxide intermediate in the biosynthesis of a class of lipid mediators known as eoxins.[1] Unlike the well-characterized 5-lipoxygenase (5-LO) pathway that produces pro-inflammatory leukotrienes such as LTB4 and the cysteinyl leukotrienes, 14,15-LTA4 is a product of the 15-lipoxygenase (15-LO) pathway.[2] This guide provides a comprehensive overview of the primary cellular sources of 14,15-LTA4, quantitative data on its production, detailed experimental protocols for its study, and the signaling pathways governing its biosynthesis.
Primary Cellular Sources of 14,15-LTA4
The synthesis of 14,15-LTA4 is predominantly associated with cells expressing high levels of 15-lipoxygenase-1 (15-LO-1). The primary cellular sources identified to date include eosinophils, mast cells, and nasal polyps.
-
Eosinophils: Human eosinophils are a major source of 14,15-LTA4 and its downstream metabolites, the eoxins.[3] They contain abundant amounts of 15-LO-1, the key enzyme responsible for the initial oxygenation of arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), the precursor to 14,15-LTA4.[3][4]
-
Mast Cells: Cord blood-derived human mast cells have been shown to produce eoxin C4 (14,15-LTC4), indicating their capacity to synthesize the precursor 14,15-LTA4.[3]
-
Nasal Polyps: Surgically removed nasal polyps from allergic individuals have also been identified as a source of eoxin C4, suggesting the presence of 15-LO-1 expressing cells within this tissue that can generate 14,15-LTA4.[3][5]
Quantitative Production of 14,15-LTC4 (Eoxin C4)
Direct quantification of the unstable 14,15-LTA4 is technically challenging. Therefore, quantitative data is often reported for its more stable downstream metabolite, 14,15-LTC4 (Eoxin C4).
| Cell/Tissue Type | Stimulus | Product Measured | Mean Concentration ± SEM | Reference |
| Human Eosinophils | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 19.1 ± 4.2 ng/10⁶ cells | [6] |
| Human Eosinophils (from asthmatics) | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 41.6 ± 3.0 ng/10⁶ cells (hypodense) | [6] |
| Human Eosinophils (from normals) | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 79.0 ± 6.7 ng/10⁶ cells (hypodense) | [6] |
| Human Eosinophils | Platelet Activating Factor (10⁻⁵ M) | LTC4 | 0.74 ± 0.08 ng/10⁶ eosinophils | [7] |
| Human Eosinophils | IgG-Aspergillus fumigatus immune complexes | LTC4 | 7.72 ± 1.7 pmol/10⁶ cells | [8] |
| Mouse Bone Marrow-Derived Mast Cells | c-kit Ligand (>50 ng/ml, 10 min) | LTC4 | ~15 ng/10⁶ cells | [9] |
| Human Eosinophils (from hypereosinophilic donors) | Ionophore A23187 (5.0 µM, 15 min) | LTC4 | 69 ± 28 ng/10⁶ cells | [10] |
| Human Eosinophils (from normal donors) | Ionophore A23187 | LTC4 | 38 ± 3 ng/10⁶ cells | [10] |
| Human Eosinophils (from moderate asthmatics) | Ionophore A23187 (2 µM) | LTC4 | 5.7 ± 1.3 pg x 10³/250,000 cells | [11] |
| Cord Blood-Derived Eosinophils (14 days in vitro) | Ionophore (20 µM) | Cysteinyl Leukotrienes | 23.9 ± 6.0 pmol/10⁶ cells | [12] |
| Cord Blood-Derived Eosinophils (28 days in vitro) | Ionophore (20 µM) | Cysteinyl Leukotrienes | 94.6 ± 9.0 pmol/10⁶ cells | [12] |
Signaling Pathways for 14,15-LTA4 Biosynthesis
The production of 14,15-LTA4 is initiated by the activation of 15-LO-1. Various stimuli can trigger the signaling cascades leading to its synthesis in eosinophils.
IL-5 Signaling Pathway
Interleukin-5 (IL-5) is a key cytokine involved in eosinophil maturation, survival, and activation.[13][14] It primes eosinophils for enhanced responses to other stimuli. The IL-5 receptor activation leads to the activation of Janus kinase (JAK) and spleen tyrosine kinase (Syk), which in turn can activate downstream pathways like the Ras-MAPK pathway, potentially leading to the activation of phospholipases that release arachidonic acid for 15-LO-1 to act upon.[14]
PGD2 Signaling Pathway
Prostaglandin D2 (PGD2) can also stimulate eosinophils. PGD2 binds to its receptors (DP1 and DP2/CRTH2), which are G-protein coupled receptors.[15] Activation of these receptors can lead to an increase in intracellular calcium and activation of protein kinase C, which are known to be involved in the activation of phospholipase A2 and subsequent arachidonic acid metabolism.
LTC4 Signaling Pathway
Leukotriene C4 can act in an autocrine or paracrine manner to further stimulate eosinophils.[16] Binding of LTC4 to its receptors (CysLT1R) can trigger intracellular signaling cascades, including the activation of extracellular signal-regulated kinases (ERKs), which can contribute to the activation of cPLA2 and subsequent 14,15-LTA4 synthesis.[17]
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a common method for isolating eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection.[3][18]
Detailed Steps:
-
Blood Collection: Draw peripheral blood into tubes containing EDTA.
-
Erythrocyte Sedimentation: Mix blood with dextran solution and allow erythrocytes to sediment.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge to separate mononuclear cells from granulocytes.
-
Granulocyte Collection: Aspirate and discard the upper layers, and collect the granulocyte pellet.
-
Erythrocyte Lysis (Optional): If significant red blood cell contamination remains, perform a brief hypotonic lysis.
-
Negative Selection: Incubate the granulocyte suspension with an antibody cocktail that targets non-eosinophilic cells.
-
Magnetic Labeling: Add magnetic colloid to the cell suspension to label the antibody-bound cells.
-
Magnetic Separation: Pass the cell suspension through a column placed in a magnetic field. The labeled, non-eosinophilic cells will be retained in the column.
-
Eosinophil Collection: The unlabeled cells that pass through the column are the purified eosinophils.
Analysis of 14,15-LTC4 by RP-HPLC and Tandem Mass Spectrometry
This protocol outlines the general steps for the detection and quantification of 14,15-LTC4 from cell culture supernatants.[4][19]
Detailed Steps:
-
Sample Preparation:
-
Collect cell culture supernatants after stimulation.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipid mediators and remove interfering substances.
-
Elute the analytes from the SPE cartridge with an organic solvent like methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
RP-HPLC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the different leukotriene isomers.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in the negative ion mode.
-
Perform MS/MS analysis using multiple reaction monitoring (MRM) for specific detection and quantification of 14,15-LTC4, based on its specific precursor and product ion transitions.
-
Conclusion
Eosinophils, mast cells, and nasal polyps are the primary cellular sources of 14,15-LTA4, a key intermediate in the 15-lipoxygenase pathway. The production of its downstream metabolite, eoxin C4, can be induced by various inflammatory stimuli. The detailed protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the role of the 14,15-LTA4/eoxin pathway in health and disease, and to explore its potential as a therapeutic target.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protocol for autofluorescence-driven isolation of human peripheral blood eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of peptidoleukotrienes in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, leukotrienes, and other arachidonic acid metabolites in nasal polyps and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 generation from human eosinophils stimulated with IgG-Aspergillus fumigatus antigen immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The immediate phase of c-kit ligand stimulation of mouse bone marrow- derived mast cells elicits rapid leukotriene C4 generation through posttranslational activation of cytosolic phospholipase A2 and 5- lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Blood eosinophil leukotriene C4 production in asthma of different severities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of LTC4 synthase during the development of eosinophils in vitro from cord blood progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bjbms.org [bjbms.org]
- 16. Mechanisms of eosinophil cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular signal-regulated kinases regulate leukotriene C4 generation, but not histamine release or IL-4 production from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using 14,15-Leukotriene A4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 14,15-leukotriene A4 methyl ester (14,15-LTA4-ME) in in vitro enzyme assays. The primary applications involve the investigation of the leukotriene pathway, specifically focusing on the enzymes Leukotriene A4 Hydrolase (LTA4H) and Leukotriene C4 Synthase (LTC4S). Due to the inherent instability of the free acid, 14,15-LTA4, the more stable methyl ester is a convenient precursor for generating the active compound immediately prior to use.
Overview of 14,15-LTA4 Methyl Ester in In Vitro Assays
14,15-LTA4 is an epoxide intermediate in the biosynthesis of leukotrienes, a class of inflammatory mediators. In vitro assays using 14,15-LTA4 are crucial for studying the activity and inhibition of enzymes involved in its metabolism, such as LTA4H and LTC4S. 14,15-LTA4 methyl ester is a more stable, synthetic precursor that can be hydrolyzed to the active 14,15-LTA4 free acid for use in these assays.
Key Applications:
-
Substrate for LTC4 Synthase: 14,15-LTA4 can be used to characterize the activity of LTC4 synthase, which conjugates it with glutathione (B108866) to form 14,15-LTC4. The methyl ester form is also a direct substrate for LTC4 synthase.
-
Inhibitor of LTA4 Hydrolase: The closely related analogue, 14,15-dehydro-LTA4, has been shown to be an irreversible inhibitor of LTA4 hydrolase. It is anticipated that 14,15-LTA4 exhibits similar inhibitory properties. LTA4H converts LTA4 to the potent chemoattractant, LTB4.
Data Presentation
The following table summarizes quantitative data for the interaction of LTA4 analogues with key enzymes in the leukotriene pathway.
| Compound | Enzyme | Assay Type | Cell/System | Key Parameter | Value |
| 14,15-dehydro-LTA4 | Leukotriene A4 Hydrolase (LTA4H) | Inhibition | Human Polymorphonuclear Leukocytes (PMNL) | IC50 | 0.73 µM[1][2] |
| Leukotriene A4 (LTA4) | Leukotriene C4 Synthase (LTC4S) | Kinetics | Recombinant Human | Km | 3.6 µM[3][4] |
| Leukotriene A4 (LTA4) | Leukotriene C4 Synthase (LTC4S) | Kinetics | Recombinant Human | Vmax | 1.3 µmol/mg/min[3][4] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4
This protocol is essential for preparing the active 14,15-LTA4 free acid from its more stable methyl ester form for use in assays where the free acid is required, such as LTA4H inhibition studies.
Materials:
-
14,15-LTA4 methyl ester in hexane (B92381)
-
Degassed acetone (B3395972)
-
0.25 M Sodium Hydroxide (NaOH)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Prepare a hydrolysis solution of 8 ml degassed acetone and 2 ml of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[5][6]
-
In a separate glass vial, evaporate the hexane from the 14,15-LTA4 methyl ester solution to complete dryness under a gentle stream of nitrogen.
-
Immediately add 4 ml of the cold hydrolysis solution for every 1 mg of 14,15-LTA4 methyl ester.[5][6]
-
Incubate the reaction mixture under an inert atmosphere (nitrogen or argon) at 22°C for 40 minutes.[5][6]
-
The resulting basic solution of 14,15-LTA4 is stable for approximately 60 minutes at room temperature and up to 12 hours at 0°C.[5][6]
-
This stock solution can be diluted directly into aqueous buffers for subsequent assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the inclusion of albumin.[5][6]
Protocol 2: In Vitro Assay for LTA4 Hydrolase Inhibition using 14,15-LTA4 in Human Neutrophils
This protocol is adapted from studies using the closely related 14,15-dehydro-LTA4 and is designed to assess the inhibitory effect of 14,15-LTA4 on LTA4H activity in a cellular context.
Materials:
-
Human Polymorphonuclear Leukocytes (PMNLs), isolated and resuspended in Phosphate Buffered Saline (PBS)
-
14,15-LTA4 (prepared as in Protocol 3.1)
-
Leukotriene A4 (LTA4)
-
Ice-cold methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
RP-HPLC system with a UV detector
Procedure:
-
Isolate human PMNLs and resuspend them in PBS at a concentration of approximately 10^7 cells/ml.
-
Pre-incubate the PMNL suspension for 10 minutes with varying concentrations of 14,15-LTA4 (e.g., 0.1 µM to 10 µM) or a vehicle control.[1]
-
Wash the cells twice with PBS to remove excess inhibitor.
-
Resuspend the cells and incubate with 1 µM LTA4 for 10 minutes to initiate the enzymatic reaction.[1]
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.[1]
-
Centrifuge the samples to pellet the cell debris.
-
Extract the supernatant using a C18 SPE cartridge.
-
Analyze the extracted samples by RP-HPLC to quantify the production of LTA4H metabolites (LTB4 and its ω-oxidation products).[1]
-
Calculate the percent inhibition at each concentration of 14,15-LTA4 and determine the IC50 value.
Protocol 3: In Vitro Assay for LTC4 Synthase Activity using 14,15-LTA4 Methyl Ester with Human Platelets
This protocol utilizes 14,15-LTA4 methyl ester as a direct substrate to measure the activity of LTC4 synthase in human platelets.
Materials:
-
Washed human platelets
-
14,15-LTA4 methyl ester
-
Reduced glutathione (GSH)
-
Ice-cold methanol
-
RP-HPLC system with a UV detector
Procedure:
-
Prepare a suspension of washed human platelets at a concentration of 10^8 cells/ml.
-
Incubate the platelet suspension for 1 minute with varying concentrations of 14,15-LTA4 methyl ester (e.g., 0.1 µM to 10 µM) in the presence of GSH.[1]
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Centrifuge the samples to pellet the platelets.
-
Directly analyze an aliquot of the supernatant by RP-HPLC to quantify the formation of 14,15-LTC4.[1]
-
Kinetic parameters (Km and Vmax) can be determined by plotting the rate of product formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Enzymatic conversion of 14,15-LTA4 and its methyl ester.
Caption: General workflow for in vitro assays with 14,15-LTA4 methyl ester.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantification of 14,15-Leukotriene A4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 (LTA4) is a highly unstable epoxide and a key intermediate in the biosynthesis of potent inflammatory mediators. The 15-lipoxygenase (15-LOX) pathway can lead to the formation of 14,15-leukotriene A4 (14,15-LTA4), a less common but biologically significant isomer of LTA4. Due to its inherent instability, direct quantification of 14,15-LTA4 in biological matrices presents a significant analytical challenge. This application note provides a detailed protocol for the quantification of 14,15-LTA4 using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates a crucial derivatization step to stabilize the analyte for accurate and reproducible measurements.
Signaling Pathway
The formation of 14,15-LTA4 is initiated by the action of 15-lipoxygenase on arachidonic acid. This pathway is distinct from the more common 5-lipoxygenase pathway that produces 5,6-LTA4.[1] The subsequent metabolism of 14,15-LTA4 can lead to the formation of various dihydroxyeicosatetraenoic acids (diHETEs).
References
Application Notes and Protocols for 14,15-Leukotriene A4 Methyl Ester as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene A4 methyl ester (14,15-LTA4-Me) is a chemically stable precursor to the biologically active 14,15-leukotriene A4 (14,15-LTA4). As the free acid, LTA4 and its analogs are highly unstable, making the methyl ester the preferred form for storage and handling[1]. Prior to its use in enzymatic assays, the methyl ester must be hydrolyzed to the free acid, 14,15-LTA4. This document provides detailed protocols for the preparation of 14,15-LTA4 and its application as a substrate for studying enzymes involved in the eicosanoid pathway, particularly leukotriene C4 (LTC4) synthase. Additionally, its role as a potential inhibitor of leukotriene A4 (LTA4) hydrolase is discussed. These protocols and data are essential for researchers investigating inflammatory pathways and for the development of novel therapeutic agents targeting these enzymes.
Biochemical Properties and Applications
14,15-LTA4 is an analog of the endogenous LTA4. The position of the epoxide at the 14,15-position, as opposed to the 5,6-position in LTA4, confers distinct substrate specificities. Based on studies with the closely related analog, 14,15-dehydro-leukotriene A4, it is established that the geometry at the methyl terminus of LTA4 analogs does not significantly affect metabolism by human platelet LTC4 synthase[2]. However, the double bond at the C-14,15 position is crucial for the catalytic activity of LTA4 hydrolase, and its alteration, as in 14,15-dehydro-LTA4, leads to inhibition of this enzyme[2].
Primary Applications:
-
Substrate for Leukotriene C4 (LTC4) Synthase: 14,15-LTA4 is expected to be a specific substrate for LTC4 synthase, leading to the formation of 14,15-leukotriene C4. This makes it a valuable tool for characterizing LTC4 synthase activity and for screening potential inhibitors.
-
Inhibitor of Leukotriene A4 (LTA4) Hydrolase: Due to the altered position of the epoxide, 14,15-LTA4 is not a substrate for LTA4 hydrolase but instead acts as an inhibitor[2]. This allows for the investigation of LTA4 hydrolase inhibition and the development of selective inhibitors.
-
Probing Lipoxygenase Activity: LTA4 analogs can be further metabolized by other lipoxygenases, such as 15-lipoxygenase, to form lipoxins. 14,15-LTA4 can be used to explore these alternative metabolic pathways.
Data Presentation
The following tables summarize the kinetic parameters for the interaction of a close structural analog, 14,15-dehydro-LTA4, with key enzymes in the leukotriene pathway. This data provides a strong basis for the expected behavior of 14,15-LTA4.
Table 1: Kinetic Parameters of 14,15-Dehydro-LTA4 with Human Platelet LTC4 Synthase
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min per 108 platelets) |
| 14,15-dehydro-LTA4 | 1.6 | 200 |
| LTA4 (for comparison) | 2.0 | 200 |
Data from Sala et al. (1997). The kinetics for 14,15-dehydro-LTA4 are nearly identical to the native substrate, LTA4.
Table 2: Inhibitory Activity of 14,15-Dehydro-LTA4 against Human Polymorphonuclear Leucocyte (PMNL) LTA4 Hydrolase
| Inhibitor | IC50 (µM) |
| 14,15-dehydro-LTA4 | 0.73 |
Data from Sala et al. (1997), indicating irreversible inhibition.
Signaling Pathways and Experimental Workflows
References
Application Note: Utilizing 14,15-LTA4 Methyl Ester for Selective Analysis of Leukotriene C4 Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent pro-inflammatory lipid mediators implicated in various inflammatory diseases, including asthma. The study of LTC4 synthase activity is crucial for the development of novel anti-inflammatory therapeutics. A major challenge in these studies is the overlapping activity of LTA4 hydrolase, which converts the common substrate, Leukotriene A4 (LTA4), into LTB4, thus complicating the specific analysis of LTC4 synthase. 14,15-Leukotriene A4 (14,15-LTA4) and its more stable methyl ester derivative (14,15-LTA4-ME) serve as a specific substrate for LTC4 synthase, as it is not metabolized by LTA4 hydrolase.[1] This specificity allows for a focused and unambiguous assessment of LTC4 synthase activity.
Advantages of 14,15-LTA4 Methyl Ester
-
Specificity: 14,15-LTA4 is not a substrate for LTA4 hydrolase, eliminating the production of LTB4 analogs and allowing for the exclusive study of LTC4 synthase activity.[1]
-
Enhanced Stability: The methyl ester form of leukotrienes is more stable than the free acid, which is prone to rapid non-enzymatic hydrolysis in aqueous solutions.[2] This stability leads to more consistent and reproducible experimental results.
-
Comparable Activity: Human platelet LTC4 synthase metabolizes 14,15-dehydro-LTA4 with apparent kinetics that are virtually identical to the natural substrate, LTA4.[1][3] Furthermore, LTA4 methyl ester has been shown to be as active as the LTA4 sodium salt in cell-free assays.[2]
-
Reduced Background: The use of the methyl ester can result in lower blank readings in enzymatic assays compared to the free acid form.[2]
Data Presentation
The following table summarizes the kinetic parameters of LTC4 synthase with its natural substrate, LTA4, and the analog, 14,15-dehydro-LTA4, using human platelets as the enzyme source.
| Substrate | Apparent Michaelis Constant (Km) | Apparent Maximum Velocity (Vmax) | Source |
| LTA4 | 2 µM | 200 pmol/min per 108 platelets | [3] |
| 14,15-dehydro-LTA4 | 1.6 µM | 200 pmol/min per 108 platelets | [3] |
Signaling Pathway
The enzymatic conversion of 14,15-LTA4 methyl ester by LTC4 synthase involves the conjugation of glutathione (B108866) (GSH) to the substrate, leading to the formation of 14,15-LTC4 methyl ester.
Experimental Protocols
This section provides a detailed protocol for the assay of LTC4 synthase activity using 14,15-LTA4 methyl ester as the substrate and washed human platelets as the enzyme source.
Materials and Reagents
-
14,15-LTA4 methyl ester
-
Reduced Glutathione (GSH)
-
Washed human platelets (or other cellular preparations containing LTC4 synthase)
-
Phosphate Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Internal standard for HPLC (e.g., Prostaglandin B1)
-
HPLC system with a UV detector and a C18 reverse-phase column
Protocol for LTC4 Synthase Activity Assay
-
Preparation of Washed Human Platelets:
-
Isolate platelets from whole blood using standard centrifugation techniques.
-
Wash the platelet pellet with PBS to remove contaminating plasma proteins and other blood cells.
-
Resuspend the final platelet pellet in PBS at a concentration of 108 cells/mL.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 108 washed human platelets with GSH to a final concentration of 1 mM.
-
Pre-incubate the mixture for 1 minute at 37°C.
-
Initiate the reaction by adding 14,15-LTA4 methyl ester to the desired final concentration (e.g., a range of 0.1-10 µM for kinetic studies).
-
Incubate for 1 minute at 37°C.[3]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold methanol.[3]
-
Add an internal standard (e.g., Prostaglandin B1) for accurate quantification.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a methanol/water/acetic acid mixture) to separate the product.
-
Monitor the elution profile using a UV detector set to 279 nm, which is the maximum absorbance for the 14,15-dehydro-LTC4 chromophore.[3]
-
Identify the 14,15-LTC4 methyl ester peak based on its retention time relative to a standard (if available) and its characteristic UV spectrum.
-
Quantify the product by integrating the peak area and comparing it to the internal standard.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining LTC4 synthase activity.
Conclusion
The use of 14,15-LTA4 methyl ester provides a robust and specific method for studying the activity of LTC4 synthase. Its inability to be processed by LTA4 hydrolase, coupled with its comparable kinetic profile to the natural substrate, makes it an invaluable tool for researchers in the field of inflammation and for professionals involved in the development of drugs targeting the leukotriene pathway. The detailed protocol and workflow provided herein offer a standardized approach to facilitate reproducible and accurate measurements of LTC4 synthase activity.
References
Application Notes and Protocols for Reconstitution of 14,15-LTA4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene A4 (14,15-LTA4) is a bioactive lipid mediator synthesized via the 15-lipoxygenase (15-LO) pathway.[1] It serves as a precursor to other signaling molecules and is implicated in various physiological and pathological processes. Due to the inherent instability of the free acid form, 14,15-LTA4 is commercially available as a more stable methyl ester.[2] This document provides detailed protocols for the reconstitution of 14,15-LTA4 methyl ester to its biologically active free acid form for use in experimental settings.
Data Presentation
Storage and Stability
| Compound | Form | Storage Temperature | Stability of Stock Solution | Stability of Free Acid in Aqueous Buffer (pH 7.4) |
| 14,15-LTA4 Methyl Ester | Solution in organic solvent | -80°C | ≥ 1 year | N/A |
| 14,15-LTA4 (free acid) | Reconstituted | Use Immediately | ~60 minutes at room temperature, ~12 hours at 0°C in basic solution[3] | Extremely unstable; hydrolyzes instantaneously in phosphate (B84403) buffer at pH 7.4[4]. Half-life can be significantly prolonged by the addition of albumin[4][5]. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H32O3 |
| Molecular Weight | 332.5 g/mol |
| UV max (in Methanol) | ~280 nm |
Experimental Protocols
Protocol 1: Reconstitution of 14,15-LTA4 Methyl Ester to 14,15-LTA4 Free Acid
This protocol is adapted from the alkaline hydrolysis of LTA3 methyl ester and should be performed immediately before the experiment.[3]
Materials:
-
14,15-LTA4 methyl ester in an organic solvent (e.g., hexane (B92381) with 1% triethylamine)
-
Degassed acetone (B3395972), HPLC grade
-
0.25 M Sodium Hydroxide (NaOH), prepared with degassed water
-
0.25 M Hydrochloric Acid (HCl), prepared with degassed water
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Microcentrifuge tubes
Methodology:
-
Evaporation of Solvent: In a microcentrifuge tube, evaporate the desired amount of 14,15-LTA4 methyl ester solution to dryness under a gentle stream of inert gas.
-
Preparation of Hydrolysis Solution: Prepare the hydrolysis solution by mixing 8 parts of degassed acetone with 2 parts of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[3]
-
Hydrolysis: Immediately add the cold hydrolysis solution to the dried 14,15-LTA4 methyl ester. A recommended ratio is 400 µL of hydrolysis solution per 100 µg of the methyl ester.[3]
-
Incubation: Allow the reaction to proceed under an inert atmosphere at 22°C for 40 minutes.[3]
-
Neutralization (Optional but Recommended): To stop the reaction and prepare for biological assays, neutralize the solution by adding an equimolar amount of 0.25 M HCl. This step should be performed on ice to minimize the degradation of the newly formed 14,15-LTA4 free acid.
-
Immediate Use: The resulting 14,15-LTA4 free acid solution is now ready for immediate use in experiments. Do not store the free acid in aqueous solutions.
Protocol 2: General Cell-Based Assay with Reconstituted 14,15-LTA4
This protocol provides a general workflow for treating cultured cells with freshly prepared 14,15-LTA4.
Materials:
-
Cultured cells (e.g., endothelial cells, leukocytes)
-
Cell culture medium, serum-free or low-serum
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Freshly reconstituted 14,15-LTA4 free acid (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, antibodies for Western blotting)
Methodology:
-
Cell Preparation: Seed and culture cells to the desired confluency in appropriate culture vessels. Prior to treatment, it is recommended to switch to a serum-free or low-serum medium to avoid interference from serum components.
-
Preparation of Treatment Medium: Prepare the treatment medium by diluting the freshly reconstituted 14,15-LTA4 free acid to the desired final concentration. To enhance stability, it is highly recommended to add BSA to the medium (e.g., 1 mg/mL) before adding the 14,15-LTA4.[5]
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment medium containing 14,15-LTA4 to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes to several hours). The optimal incubation time will depend on the specific cell type and the endpoint being measured and should be determined empirically.
-
Termination of Experiment: After incubation, terminate the experiment by removing the treatment medium.
-
Downstream Analysis: Process the cells for the intended downstream analysis. This may include:
-
Analysis of signaling pathway activation: Lyse the cells for Western blotting to detect phosphorylated proteins (e.g., ERK, Akt).
-
Measurement of cytokine/chemokine release: Collect the supernatant for analysis by ELISA.
-
Gene expression analysis: Lyse the cells for RNA extraction and subsequent qPCR analysis.
-
Visualizations
Caption: Workflow for the preparation and experimental use of 14,15-LTA4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 14,15-LTA4 methyl ester in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 14,15-Leukotriene A4 (14,15-LTA4) methyl ester in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using 14,15-LTA4 methyl ester instead of the free acid in experiments?
A1: The free acid form, 14,15-LTA4, is biologically active but chemically unstable in aqueous solutions, undergoing rapid hydrolysis of its epoxide group.[1] The methyl ester is a more stable precursor that can be stored for extended periods and hydrolyzed to the active free acid immediately before use.[1][2]
Q2: How should 14,15-LTA4 methyl ester be stored to ensure maximum stability?
A2: For long-term stability (up to a year or more), it is recommended to store 14,15-LTA4 methyl ester at -80°C in an organic solvent such as hexane, typically containing a small amount of an antioxidant or a weak base like triethylamine (B128534) to prevent degradation.[2]
Q3: What are the main factors that affect the stability of 14,15-LTA4 methyl ester in aqueous solutions?
A3: The stability of 14,15-LTA4 methyl ester in aqueous solutions is primarily affected by pH, temperature, and the presence of nucleophiles. Acidic conditions and strong alkaline conditions can lead to the hydrolysis of the epoxide and/or the methyl ester. Elevated temperatures will accelerate these degradation processes.
Q4: What are the degradation products of 14,15-LTA4 in aqueous media?
A4: The primary degradation of the active free acid, 14,15-LTA4, in aqueous media occurs through the non-enzymatic hydrolysis of the epoxide ring, leading to the formation of biologically inactive 14,15-dihydroxy-eicosatetraenoic acids (14,15-diHETEs).
Q5: Can proteins in the experimental medium affect the stability of the active 14,15-LTA4?
A5: Yes, proteins such as bovine serum albumin (BSA) have been shown to significantly prolong the half-life of LTA4 in aqueous buffers, likely by binding to the molecule and protecting the unstable epoxide group from hydrolysis.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biological activity observed. | Degradation of the active 14,15-LTA4 free acid after hydrolysis of the methyl ester. | Ensure the hydrolysis of the methyl ester is performed immediately before adding it to your experimental system. Minimize the time the free acid spends in aqueous buffer before use. Consider adding BSA to your assay medium if it is compatible with your experimental design.[3] |
| Inconsistent results between experiments. | Variability in the concentration of the active 14,15-LTA4 due to inconsistent hydrolysis or degradation. | Standardize your hydrolysis protocol, ensuring consistent timing, temperature, and reagent concentrations. Prepare fresh working solutions for each experiment. |
| Precipitate forms when adding the compound to aqueous buffer. | 14,15-LTA4 methyl ester is poorly soluble in aqueous solutions. | The compound is typically supplied in an organic solvent. Ensure that the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system and does not cause precipitation. |
Stability Data
Table 1: Expected Stability of 14,15-LTA4 (Free Acid) in Aqueous Solution
| Condition | Expected Half-Life | Primary Degradation Pathway |
| Phosphate Buffer (pH 7.4), 37°C | Very short (seconds to minutes) | Non-enzymatic hydrolysis of the epoxide |
| Phosphate Buffer with Albumin (pH 7.4), 37°C | Increased (minutes to hours) | Non-enzymatic hydrolysis of the epoxide |
| Acidic Buffer (pH < 6) | Very short | Acid-catalyzed hydrolysis of the epoxide |
| Basic Buffer (pH > 8, for hydrolysis) | Short (minutes) | Base-catalyzed hydrolysis of the methyl ester and epoxide |
Disclaimer: The half-life values are estimates based on qualitative data and the behavior of similar compounds. Actual stability should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol for Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 (Free Acid)
This protocol is adapted from standard methods for the alkaline hydrolysis of leukotriene methyl esters.[3]
Materials:
-
14,15-LTA4 methyl ester solution in an organic solvent (e.g., hexane).
-
Acetone (B3395972), HPLC grade.
-
Sodium hydroxide (B78521) (NaOH) solution, 0.25 M.
-
Inert gas (Argon or Nitrogen).
-
Ice bath.
Procedure:
-
Prepare a hydrolysis solution of 4:1 (v/v) acetone and 0.25 M NaOH. Degas the solution with an inert gas and cool it on an ice bath.
-
In a separate vial, dispense the required amount of 14,15-LTA4 methyl ester solution.
-
Evaporate the organic solvent under a gentle stream of inert gas, leaving a thin film of the methyl ester.
-
Immediately add the pre-chilled hydrolysis solution to the vial containing the methyl ester. A typical ratio is 4 mL of hydrolysis solution per 1 mg of the methyl ester.
-
Incubate the reaction on ice for approximately 40-60 minutes under an inert atmosphere.
-
The resulting solution contains the 14,15-LTA4 free acid and should be used immediately in biological experiments.
Protocol for Assessing the Stability of 14,15-LTA4 in Aqueous Buffer
Objective: To determine the rate of degradation of 14,15-LTA4 in an aqueous buffer using HPLC-UV analysis.
Materials:
-
Freshly prepared 14,15-LTA4 free acid solution (from the hydrolysis protocol).
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Bring the aqueous buffer to the desired temperature (e.g., 37°C).
-
At time zero, add a small volume of the freshly prepared 14,15-LTA4 free acid solution to the pre-warmed buffer and mix gently.
-
At specified time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding the aliquot to a vial containing ice-cold quenching solution.
-
Analyze the quenched samples by HPLC-UV. Monitor the disappearance of the 14,15-LTA4 peak (typically around 270-280 nm) and the appearance of degradation product peaks.
-
Calculate the half-life of 14,15-LTA4 under the tested conditions by plotting the natural logarithm of the peak area of 14,15-LTA4 against time.
Visualizations
References
Technical Support Center: 14,15-Leukotriene A4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 14,15-Leukotriene A4 (14,15-LTA4). The information is designed to help you prevent its degradation and ensure the integrity of your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions in a Q&A format to help you navigate the complexities of working with the highly unstable 14,15-LTA4.
Issue 1: Rapid Degradation of 14,15-LTA4 in Aqueous Buffers
-
Question: My 14,15-LTA4 seems to degrade almost instantly upon reconstitution in my standard phosphate (B84403) buffer (pH 7.4). How can I prevent this?
-
Answer: 14,15-LTA4 is extremely unstable in neutral aqueous solutions and undergoes rapid hydrolysis.[1] To counteract this, it is crucial to incorporate a stabilizing agent. Bovine Serum Albumin (BSA) has been shown to significantly increase the stability of 14,15-LTA4. The rate of degradation is inversely proportional to the albumin concentration.[1] We recommend preparing all aqueous solutions of 14,15-LTA4 in a buffer containing at least 1 mg/mL of fatty-acid-free BSA.
Issue 2: Inconsistent Results and Loss of Biological Activity
-
Question: I'm observing inconsistent results in my cell-based assays, and the biological activity of my 14,15-LTA4 appears to be diminished. What could be the cause?
-
Answer: Loss of bioactivity is often linked to the degradation of 14,15-LTA4. Besides hydrolysis, enzymatic degradation can occur in biological systems. Key enzymes to consider are:
-
Soluble Epoxide Hydrolase (sEH): This enzyme converts epoxides like 14,15-LTA4 into their corresponding diols (14,15-dihydroxy-eicosatrienoic acids or 14,15-DHETs), which are generally less active.
-
Leukotriene A4 Hydrolase (LTA4H): While 14,15-dehydro-LTA4 has been reported to be a poor substrate for LTA4H, it can act as an inhibitor.[2][3] The interaction of 14,15-LTA4 itself with LTA4H should be considered, as it could lead to the formation of LTB4-like metabolites or sequestration of the enzyme.[4]
To minimize enzymatic degradation, consider using specific enzyme inhibitors in your experimental setup. For sEH, various commercially available inhibitors can be used.
-
Issue 3: Difficulty in Preparing and Handling 14,15-LTA4 for Experiments
-
Question: What is the best practice for preparing and handling 14,15-LTA4 to maintain its integrity?
-
Answer: Due to its instability, proper handling is critical. 14,15-LTA4 is often supplied as a methyl ester, which is more stable than the free acid.[5][6] The free acid should be prepared immediately before use by hydrolysis of the methyl ester.
Key Handling Recommendations:
-
Storage: Store the methyl ester at -80°C in an organic solvent containing an antioxidant.[7]
-
Preparation of Free Acid: Hydrolyze the methyl ester on ice using a dilute base, and immediately neutralize with a slight excess of acid.
-
Use Immediately: Use the freshly prepared free acid solution without delay.
-
Stabilizing Buffers: Dilute the free acid in a buffer containing fatty-acid-free BSA (e.g., 1 mg/mL).
-
Quantitative Data on 14,15-LTA4 Stability
The stability of 14,15-LTA4 is highly dependent on the experimental conditions. The following tables summarize the key factors influencing its degradation.
Table 1: Effect of Bovine Serum Albumin (BSA) on the Half-Life of LTA4 in Aqueous Buffer (pH 7.4)
| BSA Concentration (mg/mL) | Half-life (seconds) |
| 0 | 14[8] |
| 1 | 500[8] |
Table 2: General Stability of Leukotriene A4 Analogs Under Various Conditions
| Condition | Stability | Recommendation |
| pH | Highly unstable at neutral pH (7.4).[1] | Use buffers with a slightly acidic pH (e.g., 6.5) if compatible with the experiment, or use stabilizing agents like BSA. |
| Temperature | Degradation rate increases with temperature. | Always handle on ice. Store stock solutions at -80°C. |
| Solvent | More stable in organic solvents. | Store stock solutions in organic solvents like ethanol (B145695) or hexane (B92381) with an antioxidant. |
| Form | The methyl ester is more stable than the free acid.[6] | Store as the methyl ester and hydrolyze to the free acid immediately before use. |
Experimental Protocols
Protocol 1: Preparation of Stabilized 14,15-LTA4 Free Acid Solution
Objective: To prepare a solution of 14,15-LTA4 free acid with enhanced stability for use in biological assays.
Materials:
-
14,15-LTA4 methyl ester solution in an organic solvent
-
Nitrogen gas
-
Ice bath
-
0.1 M Sodium Hydroxide (NaOH), ice-cold
-
0.1 M Hydrochloric Acid (HCl), ice-cold
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Prepare Stabilizing Buffer: Dissolve fatty-acid-free BSA in the desired assay buffer to a final concentration of 1-5 mg/mL. Keep this buffer on ice.
-
Evaporate Solvent: In a glass vial, evaporate the desired amount of 14,15-LTA4 methyl ester solution to dryness under a gentle stream of nitrogen gas. Perform this step on ice to prevent degradation.
-
Hydrolysis: Add a small volume of ice-cold 0.1 M NaOH to the dried methyl ester. The exact volume will depend on the amount of methyl ester. Gently vortex for 1-2 minutes on ice to facilitate hydrolysis to the free acid.
-
Neutralization: Immediately neutralize the solution by adding a slight molar excess of ice-cold 0.1 M HCl.
-
Dilution: Immediately dilute the neutralized 14,15-LTA4 free acid solution with the ice-cold stabilizing buffer (from Step 1) to the desired final concentration.
-
Use Immediately: Use the prepared stabilized 14,15-LTA4 solution in your experiment without delay.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of 14,15-LTA4 and its Metabolites
Objective: To extract 14,15-LTA4 and its degradation products from a biological matrix for quantification by LC-MS/MS.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., a deuterated analog of a related leukotriene)
-
Ethyl acetate (B1210297)
-
Nitrogen gas evaporator
-
LC-MS grade mobile phase solvents
Procedure:
-
Quench Reaction: Stop the experimental reaction by adding 2 volumes of ice-cold methanol to the sample. This will precipitate proteins and quench enzymatic activity.
-
Add Internal Standard: Add a known amount of the internal standard to each sample for accurate quantification.
-
Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid). This ensures that the acidic lipids are in their protonated form for efficient extraction.
-
Liquid-Liquid Extraction: Add 2 volumes of ethyl acetate to the sample. Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Collect Organic Phase: Carefully collect the upper organic phase containing the lipids.
-
Repeat Extraction: Repeat the extraction (steps 4 and 5) one more time and combine the organic phases.
-
Evaporation: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of the initial LC-MS mobile phase. The sample is now ready for injection into the LC-MS/MS system.
Signaling Pathways and Experimental Workflows
14,15-LTA4 Metabolic Pathway
The metabolic fate of 14,15-LTA4 can proceed through several enzymatic and non-enzymatic routes, leading to the formation of various bioactive and inactive products.
Caption: Metabolic pathways of 14,15-Leukotriene A4.
Experimental Workflow for Studying 14,15-LTA4 Degradation
This workflow outlines the key steps for investigating the stability of 14,15-LTA4 under various experimental conditions.
Caption: Experimental workflow for 14,15-LTA4 degradation studies.
References
- 1. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 14,15-LTA4 Methyl Ester Hydrolysis
Welcome to the technical support center for the optimization of 14,15-LTA4 methyl ester hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 14,15-LTA4 free acid and 14,15-LTA4 methyl ester?
A1: 14,15-LTA4 free acid is the biologically active form but is highly unstable, particularly in aqueous solutions at neutral pH.[1][2] The 14,15-LTA4 methyl ester is a more stable precursor that can be stored for extended periods (≥ 1 year at -80°C).[3][4] The methyl ester is not biologically active and must be converted to the free acid via hydrolysis immediately before use in experiments.[1]
Q2: Why is hydrolysis of the methyl ester necessary?
A2: Hydrolysis is the chemical process that removes the methyl group from the ester, converting it into the carboxylic acid. This de-protection step is essential to generate the biologically active 14,15-LTA4 free acid required for biological assays.[1]
Q3: What are the primary causes of low bioactivity in my experiment?
A3: The most common reason for low or no bioactivity is the chemical instability of the 14,15-LTA4 free acid.[1] It is highly susceptible to rapid non-enzymatic hydrolysis of its epoxide ring in aqueous solutions, which converts it into inactive diols.[1][5] To mitigate this, it is crucial to prepare the free acid immediately before use and minimize its time in aqueous buffers.[1]
Q4: How can I improve the stability of the generated 14,15-LTA4 free acid?
A4: The stability of 14,15-LTA4 can be increased by adding stabilizing agents like human or bovine serum albumin (BSA) to the buffer solution.[2][6] Albumin has been shown to increase the half-life of LTA4 by protecting it from rapid non-enzymatic degradation.[2] Additionally, performing the hydrolysis on ice and immediately neutralizing the reaction to a slightly acidic pH can help preserve the integrity of the newly formed free acid.[1]
Q5: Which solvent is best for the hydrolysis reaction?
A5: Studies have shown that performing the alkaline hydrolysis in acetone (B3395972) yields larger amounts of LTA4 compared to methanol (B129727).[6] Using methanol as a solvent can lead to the formation of biologically inactive methoxy (B1213986) isomers as side products.[1][6] Therefore, acetone is the recommended solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of 14,15-LTA4 methyl ester.
| Problem | Possible Cause | Recommended Solution |
| Low yield of 14,15-LTA4 free acid | 1. Incomplete Hydrolysis: The reaction may not have gone to completion. | Ensure optimal reaction conditions. A reaction time of 60 minutes is recommended for alkaline hydrolysis in acetone.[1][6] The initial concentration of the methyl ester can also affect the yield; a concentration of 0.25 mg/ml in acetone has been shown to provide maximum LTA4 concentration.[6] |
| 2. Degradation of Product: The newly formed free acid is unstable and may have degraded during or after the reaction. | Perform the entire hydrolysis procedure on an ice bath to minimize thermal degradation.[1] Immediately after the reaction is complete, neutralize the solution with an equimolar amount of acid (e.g., HCl) to a slightly acidic pH.[1] Use the hydrolyzed product without any delay.[1] | |
| Inconsistent results in cell-based assays | 1. LTA4 Degradation in Media: The free acid is rapidly degrading in the aqueous cell culture medium. | Minimize the time between adding the freshly hydrolyzed LTA4 to the media and the start of the assay.[1] Consider incorporating a stabilizing agent like bovine serum albumin (BSA) into your assay medium, if it is compatible with your experimental design.[1] |
| 2. Interaction with Media Components: Certain components in the cell culture media may accelerate the degradation of LTA4. | If possible, conduct a pilot study to evaluate the stability of 14,15-LTA4 in your specific culture medium.[1] | |
| Formation of unexpected side products | 1. Solvent-Related Side Reactions: Using an alcohol like methanol as the hydrolysis solvent can lead to nucleophilic attack on the epoxide, forming inactive methoxy isomers. | Use an aprotic solvent like acetone for the hydrolysis reaction.[1][6] Acetone is preferred as it does not participate in side reactions and has been shown to improve the yield of the desired product.[6] |
Experimental Protocols
Protocol: Alkaline Hydrolysis of 14,15-LTA4 Methyl Ester
This protocol describes the conversion of the stable methyl ester to the active free acid using alkaline hydrolysis in acetone.
Materials:
-
14,15-LTA4 methyl ester solution (e.g., in hexane)
-
Acetone, HPLC grade
-
Sodium Hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric Acid (HCl) solution, 0.1 M
-
Ice bath
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Transfer the desired amount of 14,15-LTA4 methyl ester solution to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of inert gas.
-
Place the tube in an ice bath.
-
Re-dissolve the dried ester in ice-cold acetone. For optimal yield, aim for a concentration of approximately 0.25 mg/mL.[6]
-
Add an appropriate volume of 0.1 M NaOH to initiate the hydrolysis. A 4:1 acetone:NaOH mixture has been used successfully.[5]
-
Incubate the reaction on ice for 60 minutes.[6]
-
Neutralize the reaction by adding an equimolar amount of 0.1 M HCl. It is critical to perform this step on ice to prevent the degradation of the 14,15-LTA4 free acid.[1]
-
The resulting 14,15-LTA4 free acid solution is now ready for immediate use. Do not store the free acid. [1]
Data Summary
Table 1: Factors Affecting 14,15-LTA4 Stability and Hydrolysis Yield
| Parameter | Condition | Effect | Reference |
| Solvent | Acetone | Higher yield of LTA4 compared to methanol. | [6] |
| Methanol | Formation of inactive methoxy isomer side products. | [1][6] | |
| Temperature | Reaction on ice | Minimizes degradation of the LTA4 free acid. | [1] |
| pH | Neutral (aqueous buffer) | Rapid non-enzymatic hydrolysis and inactivation. | [1][2] |
| Neutralization post-hydrolysis | Stabilizes the newly formed free acid. | [1] | |
| Additives | Bovine Serum Albumin (BSA) | Significantly prolongs the half-life of LTA4. | [2][6] |
| Reaction Time | 60 minutes (in acetone) | Time to achieve maximum LTA4 concentration. | [6] |
| Initial Concentration | 0.25 mg/mL (in acetone) | Concentration for maximum LTA4 yield. | [6] |
Visualizations
Caption: Experimental workflow for the alkaline hydrolysis of 14,15-LTA4 methyl ester.
Caption: Troubleshooting decision tree for common hydrolysis issues.
Caption: Relationship between 14,15-LTA4 methyl ester and its active free acid form.
References
- 1. benchchem.com [benchchem.com]
- 2. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 14,15-LTA4 Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with 14,15-Leukotriene A4 methyl ester (14,15-LTA4-Me).
Frequently Asked Questions (FAQs)
Q1: What is 14,15-LTA4 methyl ester and why is it used in research?
A1: 14,15-Leukotriene A4 (14,15-LTA4) is a biologically active lipid mediator involved in inflammatory responses. However, in its free acid form, it is highly unstable in aqueous solutions, making it difficult to handle and store. The methyl ester form (14,15-LTA4-Me) is a more stable precursor that can be stored for longer periods.[1][2] For use in biological experiments, the methyl ester must be hydrolyzed to the free acid immediately before use.[1][2]
Q2: What are the recommended storage conditions for 14,15-LTA4 methyl ester?
A2: 14,15-LTA4 methyl ester is typically supplied in an organic solvent, such as hexane (B92381) containing a small amount of triethylamine (B128534) to improve stability.[2] It should be stored at -80°C to ensure its stability for up to a year.[2] It is also light-sensitive and should be protected from light.
Q3: In which solvents is 14,15-LTA4 methyl ester soluble?
A3: 14,15-LTA4 methyl ester is a lipophilic compound and is soluble in various organic solvents. It is insoluble and unstable in aqueous buffers like PBS (pH 7.2).[2]
Quantitative Solubility Data
| Solvent | 14,15-LTA4 Methyl Ester | Heptadecanoic Acid Methyl Ester (C17:0) | Palmitic Acid Methyl Ester (C16:0) |
| Acetone (B3395972) | >50 µg/mL | - | - |
| DMF | >50 µg/mL | ~25 mg/mL | ~20 mg/mL |
| DMSO | >50 µg/mL | ~10 mg/mL | ~20 mg/mL |
| Ethanol | >50 µg/mL | ~25 mg/mL | ~20 mg/mL |
| Hexane | Soluble (often supplied in) | - | - |
| PBS (pH 7.2) | Insoluble & Unstable | Sparingly soluble | Sparingly soluble |
Data for Heptadecanoic and Palmitic Acid methyl esters are provided as estimations for similar long-chain fatty acid methyl esters.
Troubleshooting Guides
Issue 1: Difficulty Dissolving 14,15-LTA4 Methyl Ester
Problem: The compound is not fully dissolving in the chosen solvent, or a film/precipitate is observed.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | Ensure you are using a dry, organic solvent such as DMSO, ethanol, or DMF. Avoid aqueous buffers for initial stock preparation. |
| Low-Quality or "Wet" Solvent | Use anhydrous (dry) solvents, as water contamination can significantly reduce the solubility of lipophilic compounds. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. If a high concentration is necessary, gentle warming (to 37°C) or brief sonication may aid dissolution. Always check for stability at higher temperatures. |
| Compound has Degraded | If the compound appears discolored or has been stored improperly, it may have degraded, affecting its solubility. Use a fresh vial if degradation is suspected. |
Issue 2: Precipitation Upon Dilution into Aqueous Buffer/Media
Problem: A clear stock solution of 14,15-LTA4 (post-hydrolysis) or the methyl ester forms a precipitate when added to cell culture media or an aqueous assay buffer.
| Possible Cause | Recommended Solution |
| "Crashing Out" of Solution | This occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To mitigate this: • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in a mix of your organic solvent and the aqueous buffer. • Add dropwise while vortexing: Slowly add the stock solution to the pre-warmed (37°C) aqueous buffer while gently mixing to ensure rapid dispersion. |
| Final Solvent Concentration is Too High | High concentrations of organic solvents (e.g., >1% DMSO) can be toxic to cells and may also affect the solubility of other media components. Aim to keep the final solvent concentration in your assay below 0.5%, and ideally below 0.1%. |
| Interaction with Media Components | Salts, proteins, or other components in the media can sometimes interact with the compound, causing precipitation. If possible, test the solubility in a simpler buffer (e.g., PBS with and without serum) to identify potential interactions. The addition of bovine serum albumin (BSA) to the buffer can help stabilize the hydrolyzed 14,15-LTA4.[3] |
| Temperature Effects | Adding a cold stock solution to a warmer buffer can sometimes induce precipitation. Ensure both the stock and the buffer are at a similar temperature before mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 14,15-LTA4 Methyl Ester in DMSO
-
Determine the required mass: The molecular weight of 14,15-LTA4 methyl ester is approximately 332.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.32 mg of the compound.
-
Weigh the compound: Carefully weigh out the required amount of 14,15-LTA4 methyl ester in a suitable vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 (Free Acid)
This protocol is adapted from established methods for LTA4 methyl ester hydrolysis. The resulting 14,15-LTA4 free acid is unstable and must be used immediately.
-
Prepare the Hydrolysis Solution:
-
In a glass tube, combine 8 mL of degassed acetone and 2 mL of 0.25 M NaOH.
-
Cool the solution to 0°C on an ice bath.
-
-
Prepare the 14,15-LTA4 Methyl Ester:
-
If your 14,15-LTA4 methyl ester is in a solvent like hexane, evaporate the solvent from the desired amount of the compound under a gentle stream of nitrogen gas until just dry.
-
-
Perform the Hydrolysis:
-
Immediately add 4 mL of the cold hydrolysis solution for every 1 mg of 14,15-LTA4 methyl ester.
-
Allow the reaction to proceed under an inert atmosphere (nitrogen or argon) at 22°C for 40-60 minutes.[3]
-
-
Use the Hydrolyzed Solution:
-
The resulting basic solution of 14,15-LTA4 is stable for approximately 60 minutes at room temperature or up to 12 hours at 0°C.
-
Dilutions of this stock solution can be made directly into aqueous buffers. The stability of 14,15-LTA4 in aqueous media is increased by the presence of albumin.[3]
-
Solutions not used within 12 hours (if stored at 0°C) should be discarded.
-
Visualizations
Signaling Pathway: Formation of 14,15-LTA4 from Arachidonic Acid
Caption: Biosynthesis of 14,15-LTA4 from arachidonic acid via the 15-lipoxygenase pathway.
Experimental Workflow: From Stock to Cell-Based Assay
Caption: Workflow for preparing 14,15-LTA4 for use in cell-based assays.
References
- 1. Lipoxygenase products of arachidonic acid modulate biosynthesis of platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) by human neutrophils via phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Use of BSA to Stabilize 14,15-Leukotriene A4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bovine Serum Albumin (BSA) to stabilize 14,15-Leukotriene A4 (14,15-LTA4). 14,15-LTA4 is a highly unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism. Its inherent instability in aqueous solutions presents significant challenges for in vitro studies. The information below, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the successful use of 14,15-LTA4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 14,15-LTA4 sample inactive or showing variable results?
A1: The most common reason for loss of 14,15-LTA4 bioactivity is its rapid hydrolysis in aqueous buffers, especially at neutral or physiological pH.[1] This epoxide is highly susceptible to non-enzymatic degradation into biologically inactive dihydroxy fatty acids. To maintain its activity, it is crucial to handle 14,15-LTA4 appropriately and use a stabilizing agent like BSA.
Q2: How does BSA stabilize 14,15-LTA4?
A2: BSA is thought to stabilize 14,15-LTA4 by sequestering the lipophilic leukotriene molecule within a hydrophobic microenvironment, protecting it from hydrolysis.[1] The stability of 14,15-LTA4 is directly influenced by the concentration of BSA; a higher concentration of BSA leads to a longer half-life of the leukotriene.[1]
Q3: What is the expected half-life of 14,15-LTA4 with and without BSA?
Q4: Can I use other types of albumin to stabilize 14,15-LTA4?
A4: Yes, human serum albumin has also been shown to stabilize 14,15-LTA4.[1] The stabilizing effect may vary quantitatively between albumins from different species.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or low biological activity of 14,15-LTA4 | Rapid degradation of 14,15-LTA4 due to insufficient stabilization. | Increase the concentration of BSA in your buffer. Ensure the BSA is of high purity and fatty-acid-free. Prepare the 14,15-LTA4/BSA solution immediately before use and keep it on ice. |
| Sub-optimal pH of the buffer. | Maintain the pH of the buffer within the optimal range for BSA stability and 14,15-LTA4 activity. BSA is most stable around pH 7.[2] Extreme pH values can lead to BSA denaturation and loss of its stabilizing capacity. | |
| Inappropriate storage of 14,15-LTA4 stock solution. | Store the 14,15-LTA4 methyl ester stock solution in an organic solvent (e.g., ethanol) at -80°C. Avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the 14,15-LTA4/BSA solution | Poor solubility of 14,15-LTA4. | Ensure the organic solvent from the 14,15-LTA4 stock is sufficiently evaporated before adding the BSA-containing buffer. Gently mix the solution to ensure proper incorporation of the leukotriene into the BSA. |
| BSA aggregation. | Use high-quality, fatty-acid-free BSA. Prepare BSA solutions with gentle mixing to avoid denaturation. Avoid exposing the BSA solution to high temperatures. | |
| High background signal in assays | Non-enzymatic degradation products of 14,15-LTA4 interfering with the assay. | Prepare fresh 14,15-LTA4/BSA solutions for each experiment to minimize the accumulation of degradation products. Include a "BSA only" control to assess any background signal from the albumin itself. |
Quantitative Data
The stability of 14,15-LTA4 is highly dependent on the concentration of BSA. The following table summarizes the expected relationship based on available data.
| BSA Concentration | Relative Stability of 14,15-LTA4 | Expected Half-Life Trend |
| 0 mg/mL | Very Low | Instantaneous hydrolysis[1] |
| Low (e.g., <0.1 mg/mL) | Low | Short |
| Moderate (e.g., 0.1-1 mg/mL) | Moderate | Increased |
| High (e.g., >1 mg/mL) | High | Significantly prolonged[1] |
Experimental Protocols
Protocol for Preparation of Stabilized 14,15-LTA4 Solution
This protocol describes the preparation of a 14,15-LTA4 solution stabilized with BSA for use in cell-based assays or enzymatic reactions.
Materials:
-
14,15-LTA4 methyl ester stock solution (in ethanol)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4, chilled on ice
-
Argon or Nitrogen gas
-
Glass vials
-
Micropipettes
Procedure:
-
Prepare BSA Solution:
-
On the day of the experiment, prepare a stock solution of BSA in chilled PBS (e.g., 10 mg/mL).
-
Gently swirl the solution to dissolve the BSA completely. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
Keep the BSA solution on ice.
-
-
Prepare 14,15-LTA4:
-
In a glass vial, add the desired amount of 14,15-LTA4 methyl ester stock solution.
-
Evaporate the ethanol (B145695) under a gentle stream of argon or nitrogen gas. It is crucial to remove all the organic solvent.
-
-
Stabilize 14,15-LTA4 with BSA:
-
Immediately add the chilled BSA solution to the dried 14,15-LTA4.
-
Gently swirl the vial to ensure the 14,15-LTA4 is fully dissolved and incorporated into the BSA solution.
-
The final concentration of BSA should be optimized for your specific application, typically ranging from 0.1 to 1 mg/mL.
-
-
Use Immediately:
-
Use the freshly prepared 14,15-LTA4/BSA solution in your experiment without delay. Keep the solution on ice for the duration of the experiment.
-
Visualizations
Caption: Workflow for the preparation and stabilization of 14,15-LTA4 with BSA.
Caption: Biosynthesis and primary metabolic pathways of 14,15-Leukotriene A4.
References
Technical Support Center: 14,15-Leukotriene A4 (14,15-LTA4)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 14,15-Leukotriene A4 (14,15-LTA4) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of 14,15-LTA4?
A1: The primary degradation products of 14,15-LTA4 are a pair of vicinal diols known as 14,15-dihydroxyeicosatrienoic acids (14,15-DHETs).[1][2][3][4] These are formed through the hydrolysis of the unstable epoxide ring of the 14,15-LTA4 molecule. This conversion can occur both non-enzymatically in aqueous solutions and enzymatically, catalyzed by soluble epoxide hydrolase (sEH).[1][2][3][4]
Q2: How stable is 14,15-LTA4 in solution?
A2: 14,15-LTA4 is highly unstable in aqueous solutions, particularly at neutral or physiological pH, where it hydrolyzes rapidly.[1] Its stability is significantly influenced by pH and the presence of proteins like albumin. For instance, in a phosphate (B84403) buffer at pH 7.4, 14,15-LTA4 hydrolyzes almost instantaneously.[1]
Q3: How can I improve the stability of 14,15-LTA4 during my experiments?
A3: To enhance the stability of 14,15-LTA4, you can add bovine serum albumin (BSA) or human serum albumin (HSA) to your buffer solutions.[1] Albumin binds to 14,15-LTA4, protecting it from rapid hydrolysis. The degradation of 14,15-LTA4 in the presence of albumin follows first-order kinetics, with the rate of decomposition being inversely proportional to the albumin concentration.[1] It is also recommended to prepare the free acid form of 14,15-LTA4 from its more stable methyl ester precursor immediately before use and to perform experiments at low temperatures (e.g., on ice) whenever possible.
Q4: What is the difference between enzymatic and non-enzymatic degradation of 14,15-LTA4?
A4: Both pathways lead to the formation of 14,15-DHETs, but the mechanisms differ.
-
Non-enzymatic hydrolysis: This occurs spontaneously in aqueous environments and typically results in a mixture of stereoisomers of 14,15-DHETs.
-
Enzymatic hydrolysis: This is a specific reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH), which stereoselectively converts 14,15-LTA4 into a specific 14,15-DHET isomer.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity of 14,15-LTA4 in cell-based assays.
-
Possible Cause: Degradation of 14,15-LTA4 prior to or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare 14,15-LTA4 free acid from the methyl ester immediately before your experiment. Do not store the free acid in aqueous solutions.
-
Control Temperature: Keep all solutions containing 14,15-LTA4 on ice as much as possible to slow down hydrolysis.
-
Use Stabilizers: If compatible with your experimental design, add purified BSA or HSA to your cell culture media or buffer to a final concentration of 0.1-1%.
-
Minimize Incubation Time: Reduce the pre-incubation time of 14,15-LTA4 in aqueous buffers before adding it to the cells.
-
pH Control: Ensure the pH of your buffers is optimal for stability. For short-term handling, a slightly acidic pH may slow hydrolysis, but this needs to be compatible with your biological system.
-
Verify with a Control: Include a positive control in your assay that is known to be stable under your experimental conditions to ensure the cells are responsive.
-
Issue 2: Difficulty in detecting and quantifying 14,15-LTA4 and its degradation products by LC-MS/MS.
-
Possible Cause: Low abundance, poor ionization, or chromatographic issues.
-
Troubleshooting Steps:
-
Sample Preparation: Use a robust extraction method like solid-phase extraction (SPE) to concentrate your analytes and remove interfering substances from the sample matrix.
-
Internal Standards: Incorporate deuterated internal standards for both 14,15-LTA4 and 14,15-DHETs to correct for extraction losses and matrix effects.
-
Chromatography:
-
Use a high-quality C18 column with a suitable gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and separation.
-
Ensure your LC system is clean and properly maintained to avoid peak tailing or splitting.
-
-
Mass Spectrometry:
-
Optimize the MS parameters (e.g., collision energy, cone voltage) for each analyte using pure standards to achieve the best sensitivity.
-
Use Multiple Reaction Monitoring (MRM) for quantification, selecting the most abundant and specific transitions for 14,15-LTA4 and 14,15-DHETs.
-
-
Derivatization: If sensitivity for 14,15-LTA4 is still low, consider derivatization to a more stable and easily ionizable compound before LC-MS analysis.
-
Data Presentation
Table 1: Factors Influencing the Stability of 14,15-LTA4
| Parameter | Condition | Effect on Stability | Reference |
| pH | Neutral (7.4) | Highly unstable, rapid hydrolysis | [1] |
| Acidic | Generally more stable than at neutral pH | ||
| Temperature | Room Temperature | Rapid degradation | |
| 4°C (on ice) | Slower degradation, recommended for handling | ||
| Albumin | 0.1% - 1% (w/v) | Significantly increased stability | [1] |
Experimental Protocols
Protocol 1: Non-Enzymatic Hydrolysis of 14,15-LTA4
Objective: To induce and analyze the non-enzymatic degradation of 14,15-LTA4.
Materials:
-
14,15-LTA4 methyl ester
-
Phosphate buffer (50 mM, pH 7.4)
-
Methanol
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., d8-14,15-DHET)
-
Solid Phase Extraction (SPE) cartridges (C18)
Methodology:
-
Prepare the 14,15-LTA4 free acid from the methyl ester immediately before the experiment by saponification.
-
Dilute the freshly prepared 14,15-LTA4 free acid in cold phosphate buffer (pH 7.4) to the desired final concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.
-
Acidify the samples to pH ~3.5 with formic acid.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analytes.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Analyze the formation of 14,15-DHETs over time using a validated LC-MS/MS method.
Protocol 2: sEH-Mediated Hydrolysis of 14,15-LTA4
Objective: To measure the enzymatic conversion of 14,15-LTA4 to 14,15-DHET by soluble epoxide hydrolase (sEH).
Materials:
-
Recombinant sEH enzyme
-
14,15-LTA4
-
Tris-HCl buffer (50 mM, pH 7.4) containing 0.1 mg/mL BSA
-
Internal standard (e.g., d8-14,15-DHET)
-
Methanol, Acetonitrile, Formic acid
-
SPE cartridges (C18)
Methodology:
-
Pre-warm the Tris-HCl buffer with BSA to 37°C.
-
In a microcentrifuge tube, add the recombinant sEH enzyme to the pre-warmed buffer.
-
Initiate the reaction by adding 14,15-LTA4 to the enzyme mixture. The final substrate concentration should be in the low micromolar range.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes, depending on enzyme activity).
-
Terminate the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.
-
Proceed with sample acidification, SPE, and LC-MS/MS analysis as described in Protocol 1 to quantify the amount of 14,15-DHET formed.
-
Include a control reaction without the sEH enzyme to measure the extent of non-enzymatic hydrolysis under the same conditions.
Visualizations
References
- 1. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. archipel.uqam.ca [archipel.uqam.ca]
Technical Support Center: Optimizing HPLC Separation of Leukotriene Isomers
Welcome to the technical support center for the HPLC analysis of leukotriene isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating leukotriene isomers by HPLC?
A1: The primary challenge lies in their structural similarity. Leukotrienes, such as LTB₄ and its isomers (6-trans-LTB₄ and 12-epi-6-trans-LTB₄), as well as cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), are closely related eicosanoids derived from arachidonic acid.[1][2] Their similar chemical structures and physicochemical properties, including polarity and mass, result in co-elution or poor resolution under suboptimal chromatographic conditions. Achieving baseline separation is crucial for accurate quantification, especially when using UV detection, and requires careful optimization of the stationary phase, mobile phase composition, and gradient elution.[3]
Q2: What type of HPLC column is most effective for leukotriene separation?
A2: Reversed-phase (RP) columns, particularly C18 phases, are the most commonly used and effective for separating leukotriene isomers.[2][4] For challenging separations, such as LTB₄ from its isomers, specialized RP columns like those with polar-embedded groups (e.g., Phenomenex Synergi Hydro-RP) can provide enhanced selectivity and resolution.[3] For separating enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are a popular choice for this purpose.[5][6]
Q3: Why is mobile phase pH important for separating leukotrienes?
A3: Mobile phase pH is critical because leukotrienes are carboxylic acids.[7] Their ionization state is pH-dependent, which significantly impacts their retention on a reversed-phase column.[8] Operating at a slightly acidic pH (typically between 3.0 and 6.0) suppresses the ionization of the carboxyl group, increasing hydrophobicity and retention, which often leads to better separation from other components.[4] Careful pH control is essential for reproducible retention times and optimal peak shape.[9]
Q4: Is a gradient or isocratic elution better for leukotriene analysis?
A4: Gradient elution is generally superior for analyzing a mixture of leukotrienes.[10][11] Leukotriene isomers and their metabolites span a range of polarities. An isocratic method optimized for one compound may lead to excessively long retention times for others or poor resolution for early-eluting peaks. A gradient, which involves changing the mobile phase composition over time (e.g., by increasing the organic solvent percentage), allows for the effective separation of a wider range of analytes in a single run with improved peak shapes and reduced analysis time.[10][12]
Q5: What are the typical detection methods for leukotrienes after HPLC separation?
A5: The two primary detection methods are UV/Diode-Array Detection (DAD) and Mass Spectrometry (MS).
-
UV/DAD: Leukotrienes possess a conjugated triene system that allows for UV detection, typically around 270-280 nm.[13] This method is robust but may lack the sensitivity and specificity required for complex biological samples.
-
Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of leukotrienes.[14][15] It allows for detection at picogram levels and can distinguish between isomers with identical retention times if they produce different fragment ions.[3][14]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Peaks for LTB₄ and its isomers are not baseline-separated.
-
Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) overlap.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Small changes in the organic solvent (methanol vs. acetonitrile) or the percentage of organic modifier can significantly alter selectivity.[10] Systematically vary the solvent ratio. Also, ensure the mobile phase pH is optimal; for leukotrienes, a slightly acidic pH (e.g., 5.0-6.0) is often effective.[4] |
| Inadequate Gradient Profile | Adjust the gradient slope. A shallower gradient provides more time for isomers to separate.[10] Focus on decreasing the rate of organic solvent increase during the elution window of the target isomers.[12] |
| Incorrect Column Choice | Select a high-resolution column. Use a column with a smaller particle size (e.g., <3 µm) for higher efficiency. If using a standard C18, consider switching to a C18 with a different selectivity, such as one with a polar-embedded phase, which can improve separation of polar analytes.[3] |
| Column Temperature | Optimize the column temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[11] Test temperatures between 25°C and 40°C in small increments to see if resolution improves. |
Issue 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Chromatographic peaks are not symmetrical, showing a "tail."
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Modify the mobile phase. Peak tailing for acidic compounds like leukotrienes can be caused by interactions with residual silanols on the silica-based column. Lowering the mobile phase pH (e.g., to ~3.0) can suppress this interaction. Alternatively, use a highly end-capped, high-purity silica (B1680970) column or a column with a polar-embedded phase.[16] |
| Column Contamination/Overload | Clean the column and reduce sample load. Flush the column with a strong solvent (check manufacturer's instructions).[17] Ensure the sample concentration is within the column's linear range. Overloading can lead to peak distortion.[16] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[18] If possible, reconstitute the final sample extract in the starting mobile phase conditions. |
| System Dead Volume | Check fittings and connections. Poorly connected tubing or fittings can create dead volume, leading to peak broadening and tailing.[19] Ensure all connections are secure and use tubing with appropriate internal diameter. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time for the same analyte varies between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Preparation | Ensure consistent mobile phase preparation. Prepare fresh mobile phase daily. If using buffers, ensure the pH is measured and adjusted accurately each time.[9] Inconsistencies in solvent composition are a common cause of retention time shifts.[18] |
| Pump or Gradient Mixer Issues | Check the HPLC pump performance. Air bubbles in the pump head can cause flow rate fluctuations.[18][19] Degas the mobile phase thoroughly. If the problem persists, the pump seals may need replacement. Verify the gradient proportioning valve is functioning correctly.[16] |
| Column Equilibration | Allow for sufficient column equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.[16] A typical equilibration time is 5-10 column volumes. |
| Temperature Fluctuations | Use a column thermostat. Fluctuations in ambient laboratory temperature can affect retention times. A column oven provides a stable temperature environment.[11] |
Experimental Protocols & Data
Protocol 1: General Reversed-Phase HPLC Method for LTB₄ and Isomers
This protocol is a representative method for separating LTB₄ from its key isomers.
-
Sample Preparation: Leukotrienes are extracted from biological matrices (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).[12][14] The final extract is evaporated to dryness under nitrogen and reconstituted in the initial mobile phase.
-
HPLC System & Column:
-
Gradient Program:
-
Start with a percentage of Mobile Phase B suitable for retaining the analytes, then gradually increase the percentage of B to elute the compounds according to their hydrophobicity. A shallow gradient is key for resolving isomers.
-
Quantitative Data: HPLC Parameters for Leukotriene Separation
The following table summarizes typical parameters used in published methods for separating various leukotrienes.
| Analyte(s) | Column Type | Mobile Phase Composition | Elution Mode | Reference |
| LTB₄, 20-OH-LTB₄, 20-COOH-LTB₄ | Reversed-Phase C18 | Methanol/Water/Acetic Acid (gradient) | Gradient | [12] |
| LTC₄, LTD₄, LTE₄, LTB₄ | Reversed-Phase C18 (Nucleosil 100, 5 µm) | Methanol/Water/Acetic Acid (72:28:0.02, v/v/v) pH 6.0 | Gradient | [4] |
| LTB₄ and 3 isomers | Synergi Hydro-RP (2.5 µm) | Acetonitrile/Water/Formic Acid (UFLC-MS/MS) | Gradient | [3] |
| Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) | UHPLC-MS/MS | (Specifics not detailed in abstract) | Gradient | [14] |
Visualizations
Leukotriene Biosynthesis Pathway
This diagram illustrates the enzymatic conversion of arachidonic acid into the main classes of leukotrienes.
Caption: Simplified Leukotriene Biosynthesis Pathway.
HPLC Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and solving common HPLC issues encountered during leukotriene analysis.
Caption: Logical workflow for troubleshooting HPLC separation issues.
References
- 1. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. mastelf.com [mastelf.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Mass Spectrometry of 14,15-LTA4 Methyl Ester
Welcome to the technical support center for the mass spectrometry analysis of 14,15-Leukotriene A4 (14,15-LTA4) methyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-LTA4 methyl ester, and why is its analysis challenging?
14,15-Leukotriene A4 (14,15-LTA4) methyl ester is the methylated form of 14,15-LTA4, a biologically active lipid mediator. Like other leukotrienes, it is inherently unstable due to its reactive epoxide group and conjugated triene system, making it susceptible to hydrolysis and rearrangement. This instability presents a significant challenge for its analysis by mass spectrometry, requiring careful sample handling and optimized analytical methods.
Q2: What are the common ionization techniques for analyzing 14,15-LTA4 methyl ester?
The most common ionization techniques are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Electron Ionization (EI): Typically used with GC-MS, EI is a "hard" ionization technique that can lead to extensive fragmentation. This can be useful for structural elucidation but may result in a weak or absent molecular ion.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC-MS/MS, ESI is less likely to cause in-source fragmentation, often preserving the molecular ion (e.g., as [M+H]⁺ or [M+Na]⁺).
-
Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS/MS, APCI is suitable for less polar molecules and can be an alternative to ESI.
Q3: Why is derivatization often necessary for the analysis of 14,15-LTA4 methyl ester?
Due to the instability of the epoxide ring, 14,15-LTA4 is often derivatized to a more stable compound before analysis. Common derivatization strategies include:
-
Hydrolysis and Derivatization of Diols: The epoxide can be hydrolyzed to form a vicinal diol (14,15-dihydroxy-eicosatetraenoic acid or 14,15-DHET). The resulting hydroxyl groups can then be derivatized, for example, by silylation (e.g., with BSTFA to form trimethylsilyl (B98337) ethers) to increase volatility for GC-MS analysis.
-
Methanolysis: Reaction with acidic methanol (B129727) can open the epoxide ring to form stable methoxy-hydroxy derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for the Molecular Ion | - In-source fragmentation (especially with EI).- Degradation of the analyte prior to analysis.- Inefficient ionization. | - Use a soft ionization technique like ESI or APCI.- If using GC-EI-MS, consider derivatization to a more stable compound.- Ensure samples are fresh and have been stored properly at low temperatures under an inert atmosphere.- Optimize ionization source parameters (e.g., temperature, voltages). |
| Poor Chromatographic Peak Shape | - Analyte degradation on the column.- Inappropriate column choice.- Non-optimized mobile/stationary phase. | - Use a well-maintained, high-quality column.- For GC-MS, ensure the injection port and liner are clean and deactivated.- For LC-MS, optimize the mobile phase composition and gradient.- Consider derivatization to improve thermal stability for GC analysis. |
| Complex and Difficult-to-Interpret Mass Spectrum | - Presence of isomers with similar fragmentation patterns.- Contamination from the sample matrix.- In-source reactions or rearrangements. | - Employ high-resolution chromatography (e.g., capillary GC with a polar stationary phase or UHPLC) to separate isomers.- Perform thorough sample clean-up (e.g., solid-phase extraction) to remove interfering substances.- Optimize MS/MS parameters (e.g., collision energy) to generate more specific fragment ions. |
| Non-Reproducible Results | - Inconsistent sample preparation and handling.- Analyte instability.- Instrument variability. | - Standardize all sample preparation steps and minimize exposure to air and light.- Prepare samples immediately before analysis.- Use an internal standard (e.g., a deuterated analog) to correct for variations.- Regularly perform instrument calibration and performance checks. |
Predicted Mass Spectrometry Fragmentation
Key Fragmentation Pathways:
-
Cleavage Alpha to the Carbonyl Group: A common fragmentation for methyl esters is the cleavage of the bond between the carbonyl carbon and the adjacent carbon, or the loss of the methoxy (B1213986) group.
-
Fragmentation at the Epoxide Ring: The epoxide ring is a reactive site prone to cleavage. This can lead to the formation of characteristic fragment ions that help to locate the position of the original epoxide.
-
McLafferty Rearrangement: For fatty acid methyl esters, a characteristic rearrangement can occur, leading to a prominent ion at m/z 74.
-
Loss of Neutral Molecules: Neutral losses of water (H₂O) and methanol (CH₃OH) from the molecular ion are also common.
Predicted Key Fragment Ions for 14,15-LTA4 Methyl Ester (Molecular Weight: 332.48 g/mol )
| m/z (Predicted) | Proposed Fragment Structure/Origin |
| 332 | [M]⁺ (Molecular Ion) |
| 301 | [M - OCH₃]⁺ |
| 203 | Fragment from cleavage at the C13-C14 bond |
| 189 | Fragment from cleavage at the C15-C16 bond |
| 163 | Further fragmentation product |
| 74 | McLafferty Rearrangement product |
Note: The relative intensities of these ions will depend on the ionization method and energy used.
Experimental Protocols
1. Sample Preparation and Derivatization for GC-MS Analysis:
-
Hydrolysis: To stabilize the molecule, the epoxide of 14,15-LTA4 methyl ester can be hydrolyzed to the corresponding diol (14,15-DHET methyl ester). This can be achieved by treatment with a mild acid.
-
Extraction: The lipid is extracted from the aqueous medium using a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297).
-
Derivatization: The hydroxyl groups of the diol are converted to trimethylsilyl (TMS) ethers to increase volatility. This is typically done by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes.
-
Analysis: The derivatized sample is then injected into the GC-MS.
2. LC-MS/MS Analysis:
-
Extraction: For LC-MS/MS analysis, the 14,15-LTA4 methyl ester can be extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative studies, targeting the transition from the precursor ion (the molecular ion or a prominent adduct) to one or more specific product ions.
Visualizations
Caption: Predicted fragmentation pathway of 14,15-LTA4 methyl ester.
Caption: Typical experimental workflows for the analysis of 14,15-LTA4 methyl ester.
Avoiding non-enzymatic hydrolysis of 14,15-LTA4
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the non-enzymatic hydrolysis of 14,15-Leukotriene A4 (14,15-LTA4) during experimental procedures.
Troubleshooting Guide: Preventing Degradation
This section addresses common issues encountered during the handling and use of 14,15-LTA4.
Question: My 14,15-LTA4 seems to be inactive or fully hydrolyzed upon analysis. What are the likely causes?
Answer: Rapid non-enzymatic hydrolysis is the most common cause of 14,15-LTA4 inactivation. The allylic epoxide moiety in the molecule is highly susceptible to hydrolysis, especially in aqueous solutions. The primary factors leading to degradation are improper temperature, pH, and solvent conditions. 14,15-LTA4 hydrolyzes almost instantaneously in standard phosphate (B84403) buffer at pH 7.4.[1] The related compound, LTA4, has a half-life of only about 3 seconds at 37°C in PBS at pH 7.4, highlighting the extreme instability of this class of molecules.[2]
Question: How can I confirm that non-enzymatic hydrolysis is occurring in my experiment?
Answer: Non-enzymatic hydrolysis of 14,15-LTA4 will yield stable dihydroxy products (14,15-diHETEs). You can use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect these degradation products.[3] Comparing the chromatographic profile of your experimental sample to a standard of 14,15-LTA4 that has been intentionally hydrolyzed (by addition to an acidic aqueous buffer) can help confirm their presence.
Question: I need to perform my experiment in an aqueous buffer. How can I minimize hydrolysis?
Answer: While challenging, you can take several steps:
-
Work Quickly and at Low Temperatures: All manipulations involving aqueous solutions of 14,15-LTA4 should be performed at 0-4°C (on ice) to slow the rate of hydrolysis.
-
Prepare Freshly: Dilute the stock solution of 14,15-LTA4 into your aqueous buffer immediately before adding it to your experimental system. Do not prepare aqueous solutions for storage.
-
Optimize pH: Avoid acidic conditions which catalyze rapid epoxide ring-opening.[2] While neutral pH is also problematic, slightly basic conditions may offer marginal improvements in stability, though this must be balanced with experimental requirements.
-
Use a Stabilizing Agent: If compatible with your experiment, the addition of albumin (human or bovine) can significantly stabilize 14,15-LTA4 in aqueous solutions.[1] The stability increases in proportion to the albumin concentration.[1]
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of 14,15-LTA4?
-
A1: 14,15-LTA4 should be stored in an organic solvent, such as ethanol (B145695), at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] Check the manufacturer's certificate of analysis for specific recommendations. Keep the container tightly sealed to prevent evaporation and exposure to air and moisture.
Q2: What solvents are recommended for making dilutions?
-
A2: For intermediate dilutions, use high-purity, anhydrous organic solvents like ethanol, DMSO, or dimethylformamide, preferably purged with an inert gas.[5] When preparing for biological experiments, the final dilution into an aqueous buffer should be done just before use.[5]
Q3: What is the primary mechanism of non-enzymatic hydrolysis?
-
A3: The instability is due to the conjugated triene epoxide moiety. In aqueous environments, particularly under acidic conditions, the epoxide can be protonated. This leads to the opening of the epoxide ring to form a delocalized carbocation, which is then attacked by water (a nucleophile) to form stable dihydroxy products.[2]
Q4: Can I use standard plastic labware with 14,15-LTA4?
-
A4: It is advisable to use high-quality polypropylene (B1209903) tubes or glass vials to minimize adsorption of the lipid to surfaces. For critical applications, silanized glassware is recommended.
Data Presentation
Table 1: Factors Affecting Leukotriene A4 (LTA4) Stability
(Note: Quantitative data for 14,15-LTA4 is scarce due to its extreme instability. Data for the closely related LTA4 is provided as a proxy to emphasize the critical handling requirements.)
| Parameter | Condition | Approximate Half-Life of LTA4 | Implication for 14,15-LTA4 |
| Temperature | 37°C (in PBS, pH 7.4) | ~3 seconds[2] | Hydrolysis is extremely rapid at physiological temperature. |
| 0-4°C | Significantly increased (exact value not cited) | Crucial to perform all aqueous work on ice. | |
| pH | Acidic (e.g., < 7.0) | Very short (rapidly hydrolyzed)[2] | Avoid acidic buffers. |
| Neutral (e.g., 7.4) | Very short (~3 seconds at 37°C)[2] | Neutral aqueous buffers do not prevent hydrolysis. | |
| Solvent | Anhydrous Ethanol | Stable (≥1 year at -20°C)[5] | Ideal for long-term storage. |
| Aqueous Buffer (PBS) | Extremely short[2] | Use for final dilution only; add to experiment immediately. | |
| Additives | Albumin (in buffer) | Stabilized; half-life increases with concentration[1] | Consider adding albumin if compatible with the assay. |
Experimental Protocols
Protocol: Handling and Dilution of 14,15-LTA4 for Biological Assays
This protocol provides a step-by-step method for preparing 14,15-LTA4 for addition to a biological experiment while minimizing degradation.
Materials:
-
14,15-LTA4 stock solution (in ethanol)
-
Anhydrous ethanol (for intermediate dilution)
-
Ice-cold aqueous experimental buffer (pH > 7.0, deoxygenated)
-
Inert gas (Argon or Nitrogen)
-
Hamilton syringe or high-precision positive displacement pipette
-
Polypropylene or silanized glass vials
Procedure:
-
Pre-cool all materials: Place your experimental buffer, vials, and pipette tips on ice for at least 20 minutes before use.
-
Equilibrate Stock Solution: Transfer the vial of 14,15-LTA4 stock from the freezer to an ice bath. Allow it to equilibrate to 0-4°C for 5-10 minutes. Do not allow it to warm to room temperature.
-
Prepare Intermediate Dilution (if necessary): a. Under a gentle stream of inert gas, open the stock vial. b. Using a pre-chilled syringe, withdraw the required volume of the stock solution. c. Dispense it into a pre-chilled vial containing the appropriate volume of cold, anhydrous ethanol. Mix gently. This step is only for achieving a working concentration in an organic solvent.
-
Prepare Final Aqueous Dilution: a. Immediately before addition to your assay, perform the final dilution. b. Add the required volume of the 14,15-LTA4 solution (from stock or intermediate dilution) to the pre-chilled vial containing the ice-cold aqueous buffer. c. Gently and quickly mix by pipetting up and down 1-2 times. Do not vortex.
-
Immediate Use: Add the freshly prepared aqueous solution of 14,15-LTA4 to your experimental system without delay.
Visualizations
Diagrams of Pathways and Workflows
Caption: Chemical pathway of 14,15-LTA4 non-enzymatic hydrolysis.
Caption: Workflow to minimize 14,15-LTA4 hydrolysis during experiments.
Caption: A logical guide to troubleshooting 14,15-LTA4 experimental failure.
References
- 1. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 14,15-Leukotriene E4 | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Low bioactivity issues with 14,15-LTA4 methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 14,15-LTA4 methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is my 14,15-LTA4 methyl ester not showing biological activity?
A1: The most common reason for a lack of bioactivity is that the 14,15-LTA4 methyl ester must first be hydrolyzed to its free acid form, 14,15-LTA4, to be biologically active.[1] The methyl ester is a more stable precursor designed for storage.[1] Additionally, the free acid is highly unstable in aqueous solutions and must be used immediately after preparation.[2][3]
Q2: How should I store and handle 14,15-LTA4 methyl ester?
A2: 14,15-LTA4 methyl ester should be stored at -80°C in an organic solvent such as hexane, containing a small amount of an antioxidant like triethylamine. Under these conditions, it should be stable for at least one year. Before use, it is crucial to bring the vial to room temperature and briefly centrifuge it to ensure any liquid entrapped in the cap is collected at the bottom.
Q3: What is the expected biological activity of 14,15-LTA4?
A3: 14,15-Leukotriene A4 (14,15-LTA4) is a specific substrate for leukotriene C4 (LTC4) synthase, which converts it to 14,15-leukotriene C4 (14,15-LTC4).[4] Importantly, it is not a substrate for leukotriene A4 (LTA4) hydrolase; in fact, it acts as an irreversible inhibitor of this enzyme.[4] Therefore, assays designed to measure the formation of LTB4-like metabolites from 14,15-LTA4 will not yield a product.[4]
Q4: How quickly does the active 14,15-LTA4 free acid degrade?
A4: The free acid of LTA4 is extremely unstable in aqueous solutions, with a half-life that can be as short as a few seconds under physiological conditions.[3][5] Its stability is affected by pH, temperature, and the presence of proteins. Bovine serum albumin (BSA) and inclusion in liposomes have been shown to significantly prolong the half-life of LTA4.[6][7]
Troubleshooting Guide
Issue 1: No or Low Product Formation in Bioassay
| Possible Cause | Recommended Solution |
| Incomplete or Failed Hydrolysis | Ensure the complete evaporation of the storage solvent before adding the hydrolysis solution. Use a fresh solution of sodium hydroxide. Verify the molar ratio of NaOH to the methyl ester. |
| Degradation of 14,15-LTA4 Free Acid | Perform the hydrolysis immediately before adding the compound to your assay. Keep the hydrolyzed stock on ice at all times. Minimize the time the free acid is in an aqueous buffer before enzymatic conversion. |
| Incorrect Assay Setup | Confirm that your assay is designed to detect the product of LTC4 synthase (i.e., 14,15-LTC4) and not LTA4 hydrolase. 14,15-LTA4 will inhibit LTA4 hydrolase.[4] |
| Enzyme Inactivity | Use a positive control (e.g., LTA4) to confirm that your LTC4 synthase is active. Ensure optimal assay conditions (pH, temperature, co-factors) for your enzyme. |
| Reagent Issues | Check the expiration dates of all reagents. Equilibrate all reagents to the assay temperature before use (except for enzymes, which should be kept on ice).[8] |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Hydrolysis | Prepare a single batch of hydrolyzed 14,15-LTA4 for all replicates in an experiment. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent, careful pipetting, especially with small volumes. Avoid introducing bubbles into the wells.[8] |
| Cell-Based Assay Variability | Ensure uniform cell density and health across all wells. Pre-screen for any potential interactions between your cell culture media and 14,15-LTA4.[2] |
| Sample Degradation During Assay | Consider adding a stabilizing agent like BSA to your assay buffer if it is compatible with your experimental design.[7] |
Quantitative Data Summary
Table 1: Stability of LTA4 Analogs
| Compound | Condition | Half-life | Reference |
| LTA4 Free Acid | Aqueous Buffer (pH 7.4, 37°C) | < 3 seconds | [5] |
| LTA4 Free Acid | Aqueous Buffer with E-FABP (9 µM, 37°C) | ~7 minutes | [5] |
| LTA4 Free Acid | In the presence of liposomes | Increased by ~67% | [6] |
| LTA4 Free Acid | In Tris buffer with BSA | Significantly prolonged | [7] |
| 14,15-LTA4 Methyl Ester | In Hexane/Triethylamine at -80°C | ≥ 1 year | - |
Table 2: Kinetic Parameters for LTC4 Synthase
| Substrate | Km | Vmax | Reference |
| LTA4 | 3.6 µM | 1.3 µmol/mg/min | [9] |
| Glutathione (B108866) (GSH) | 1.6 mM | 2.7 µmol/mg/min | [9] |
Experimental Protocols
Protocol 1: Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 Free Acid
This protocol is adapted from procedures for LTA4 methyl ester hydrolysis.[2]
Materials:
-
14,15-LTA4 methyl ester in organic solvent
-
Nitrogen gas source
-
Acetone
-
0.1 M Sodium Hydroxide (NaOH), freshly prepared
-
0.1 M Hydrochloric Acid (HCl), freshly prepared
-
Ice bath
Methodology:
-
In a glass vial, dispense the desired amount of 14,15-LTA4 methyl ester solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried ester in a small volume of acetone.
-
Add an appropriate volume of 0.1 M NaOH to achieve alkaline hydrolysis. The optimal concentration of the ester during hydrolysis is around 0.25 mg/mL.[7]
-
Incubate for up to 60 minutes at room temperature.[7]
-
Place the vial in an ice bath.
-
Neutralize the solution by adding an equimolar amount of 0.1 M HCl. This step must be performed on ice to prevent the degradation of the newly formed free acid.[2]
-
The resulting 14,15-LTA4 free acid solution is now ready for immediate use in your experiment. Do not store the free acid solution. [2]
Protocol 2: LTC4 Synthase Activity Assay
This protocol is based on methods for assessing the conversion of LTA4 analogs by LTC4 synthase in cell preparations.[4][10]
Materials:
-
Freshly prepared 14,15-LTA4 free acid solution
-
Cell preparation containing active LTC4 synthase (e.g., human platelets, eosinophil-enriched preparations)
-
Phosphate-buffered saline (PBS) or other suitable assay buffer
-
Reduced glutathione (GSH)
-
Reaction termination solution (e.g., ice-cold methanol)
-
HPLC system for analysis
Methodology:
-
Prepare your cell suspension (e.g., washed human platelets at 10⁸ cells/ml) in PBS.[10]
-
Pre-incubate the cell suspension at 37°C for a few minutes.
-
Add GSH to the cell suspension to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the freshly prepared 14,15-LTA4 free acid solution to the cell suspension to a final concentration of, for example, 1 µM.[10]
-
Incubate for a defined period (e.g., 1-10 minutes) at 37°C.[10]
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.[10]
-
Centrifuge the sample to pellet the protein and cell debris.
-
Analyze the supernatant for the presence of 14,15-LTC4 using reverse-phase HPLC with UV detection.[10]
Visualizations
Caption: Workflow from 14,15-LTA4 methyl ester to its use in a bioassay.
Caption: Simplified leukotriene biosynthesis pathway.
Caption: Troubleshooting flowchart for low bioactivity of 14,15-LTA4.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of leukotriene A4 by epithelial fatty acid-binding protein in the rat basophilic leukemia cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid bilayers enhance the stability of leukotriene A4 and epoxytetraenes: stabilization of eicosanoids by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Navigating the Labyrinth of 14,15-LTA4 Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The ephemeral nature of 14,15-Leukotriene A4 (14,15-LTA4) presents a significant challenge in experimental research. This pivotal biosynthetic intermediate is notoriously unstable, and its rapid degradation can lead to inconsistent results and experimental failure. The choice of solvent is a critical determinant of 14,15-LTA4 stability, directly impacting the integrity and reproducibility of your work. This technical support center provides essential troubleshooting guidance and frequently asked questions to help you navigate the complexities of handling this labile lipid mediator.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific issues users might encounter during their experiments involving 14,15-LTA4, with a focus on solvent-related problems.
Issue 1: Rapid Degradation of 14,15-LTA4 Standard or Sample
-
Question: My 14,15-LTA4 seems to be degrading almost instantaneously upon reconstitution or during my assay. How can I prevent this?
-
Answer: The epoxide ring of 14,15-LTA4 is highly susceptible to hydrolysis, especially in aqueous and protic solvents.
-
Immediate Action: Avoid dissolving 14,15-LTA4 directly in aqueous buffers like PBS (pH 7.2), as it is unstable under these conditions.
-
Recommended Solvents: For short-term handling, use aprotic and less polar organic solvents. While specific data for 14,15-LTA4 is limited, studies on the analogous compound Leukotriene A4 (LTA4) show that hydrolysis in acetone (B3395972) yields a higher amount of the intact compound compared to methanol (B129727).
-
Stabilizing Agents: If an aqueous environment is unavoidable, the addition of albumin has been shown to significantly increase the stability of 14,15-LTA4.[1] The albumin sequesters the lipid, protecting it from hydrolysis.
-
Temperature Control: Always handle 14,15-LTA4 at low temperatures (on ice) to minimize degradation.
-
Issue 2: Inconsistent Results in Cellular Assays
-
Question: I am seeing high variability in my cell-based experiments with 14,15-LTA4. Could the solvent be the culprit?
-
Answer: Yes, the solvent used to introduce 14,15-LTA4 to your cell culture can significantly impact the outcome.
-
Solvent Toxicity: Common organic solvents like DMSO, ethanol (B145695), and methanol can be toxic to cells, even at low concentrations. This can mask the true biological effect of 14,15-LTA4. Always perform a vehicle control (solvent only) to assess cellular toxicity.
-
Solvent-Analyte Interaction: Protic solvents (e.g., methanol, ethanol) can participate in the opening of the epoxide ring, leading to the formation of inactive byproducts. This reduces the effective concentration of 14,15-LTA4.
-
Best Practice: Prepare a concentrated stock solution of 14,15-LTA4 in a less polar, aprotic solvent like hexane (B92381) containing a small amount of a base such as triethylamine (B128534) to improve stability during storage. For cellular experiments, dilute the stock solution into your culture medium immediately before use to minimize the exposure of 14,15-LTA4 to the aqueous environment.
-
Issue 3: Poor Chromatographic Peak Shape or Multiple Peaks for 14,15-LTA4
-
Question: When I analyze my 14,15-LTA4 sample by HPLC, I see a broad peak or multiple unexpected peaks. What could be causing this?
-
Answer: This is often indicative of on-column degradation or the presence of degradation products in your sample prior to injection.
-
Mobile Phase pH: An acidic mobile phase can accelerate the hydrolysis of the epoxide. Ensure your mobile phase is buffered to a neutral or slightly basic pH if compatible with your column and detection method.
-
Solvent for Reconstitution: The solvent used to dissolve the sample before injection is critical. Reconstituting in a protic or aqueous solvent will lead to degradation before the sample is even analyzed. Use a compatible, aprotic solvent for reconstitution.
-
Sample Temperature: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the sample while it is waiting for injection.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 14,15-LTA4?
A1: Due to its inherent instability, 14,15-LTA4 free acid is not suitable for long-term storage. It is typically supplied and stored as its more stable methyl ester derivative. The methyl ester should be stored in a solution of a non-polar, slightly basic solvent, such as hexane containing 1% triethylamine, at -80°C. Under these conditions, it can be stable for at least one year.
Q2: How do I prepare the active 14,15-LTA4 free acid from its methyl ester?
A2: The active free acid must be generated from the methyl ester immediately before use through alkaline hydrolysis. A common procedure involves evaporating the hexane solvent under a stream of nitrogen and then adding a pre-chilled (0°C) solution of acetone and sodium hydroxide. The resulting basic solution of the 14,15-LTA4 free acid is stable for approximately 60 minutes at room temperature or up to 12 hours at 0°C.
Q3: Which solvents should I absolutely avoid when working with 14,15-LTA4?
A3: Avoid acidic solutions and protic solvents as much as possible, especially for prolonged periods. Protic solvents like methanol and ethanol can act as nucleophiles and attack the epoxide ring, leading to degradation. Acidic conditions will rapidly catalyze the hydrolysis of the epoxide.
Q4: Is there a significant difference in stability between methanol and acetonitrile (B52724)?
A4: While specific kinetic data for 14,15-LTA4 is scarce, the general principles of epoxide chemistry suggest that aprotic solvents like acetonitrile are preferred over protic solvents like methanol. Protic solvents can participate in ring-opening reactions, thus accelerating degradation.
Quantitative Data on Leukotriene A4 Stability
| Solvent/Condition | Observation | Implication for 14,15-LTA4 |
| Aqueous Buffer (PBS, pH 7.4) | Instantaneous hydrolysis. | Highly unstable. Avoid direct dissolution in aqueous buffers. |
| Aqueous Buffer with Albumin | Significantly increased stability, with first-order decomposition kinetics. | Albumin can be used as a stabilizing agent in aqueous media. |
| Acetone (for hydrolysis) | Yields a higher amount of intact LTA4 compared to methanol. | Acetone is a better choice than methanol for the hydrolysis of the methyl ester. |
| Methanol (for hydrolysis) | Leads to the formation of methoxy (B1213986) isomers of LTB4. | Methanol can react with the epoxide, leading to byproduct formation. |
| Hexane with 1% Triethylamine | Stable for ≥ 1 year at -80°C (as methyl ester). | Ideal for long-term storage of the methyl ester precursor. |
Experimental Protocols
Protocol: Assessment of 14,15-LTA4 Stability by Reverse-Phase HPLC
This protocol provides a framework for evaluating the stability of 14,15-LTA4 in different solvents.
-
Preparation of 14,15-LTA4 Stock Solution:
-
If starting from the methyl ester, perform alkaline hydrolysis as described in the FAQs to generate the free acid.
-
Immediately after preparation, dissolve the 14,15-LTA4 free acid in the test solvent (e.g., acetonitrile, methanol, ethanol, or an aqueous buffer with or without albumin) to a known concentration.
-
-
Incubation:
-
Aliquot the 14,15-LTA4 solution into several vials.
-
Incubate the vials at a specific temperature (e.g., room temperature or 37°C).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the degradation by adding a cold, aprotic solvent (e.g., acetonitrile) and immediately freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid, adjusted to pH 5.5 with ammonium (B1175870) hydroxide) and solvent B (methanol or acetonitrile). A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm (the characteristic absorbance maximum for the triene chromophore of LTA4).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact 14,15-LTA4 at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing the Impact of Solvent Choice
The following diagrams illustrate the critical role of solvent selection in maintaining the integrity of 14,15-LTA4 for successful experimental outcomes.
References
Validation & Comparative
A Comparative Analysis: 14,15-LTA4 Methyl Ester vs. 5,6-LTA4 Methyl Ester in Inflammatory Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid mediator isomers is critical for targeting inflammatory pathways with precision. This guide provides a detailed comparison of 14,15-Leukotriene A4 (LTA4) methyl ester and 5,6-LTA4 methyl ester, focusing on their distinct biosynthetic origins, metabolic fates, and the biological activities of their downstream products. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Leukotriene A4 (LTA4) is a pivotal and unstable epoxide intermediate in the metabolism of arachidonic acid, giving rise to a cascade of potent inflammatory mediators. However, the biological consequences of LTA4 are profoundly dictated by its isomeric form. The two key isomers, 14,15-LTA4 and 5,6-LTA4, are generated by different enzymatic pathways and are precursors to distinct families of bioactive lipids with divergent roles in inflammation. While the methyl ester forms of these molecules offer greater stability for research purposes, their biological activity is typically manifested after hydrolysis to the free acid. This comparison focuses on the activities of the downstream metabolites as a reflection of the potential biological impact of each LTA4 methyl ester isomer.
Biosynthesis and Metabolic Fates: Two Divergent Pathways
5,6-LTA4 is a well-characterized product of the 5-lipoxygenase (5-LO) pathway, a central route in the generation of potent pro-inflammatory mediators.[1] In contrast, 14,15-LTA4 is synthesized via the 15-lipoxygenase (15-LO) pathway, leading to a separate class of lipid mediators whose functions are still being elucidated.[1]
The metabolic fates of these two isomers are catalyzed by different sets of enzymes, resulting in structurally and functionally distinct downstream molecules. 5,6-LTA4 is converted to Leukotriene B4 (LTB4) by LTA4 hydrolase (LTA4H) or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[1] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes are known for their roles in bronchoconstriction and increasing vascular permeability.[1]
Conversely, 14,15-LTA4 is metabolized to 14,15-dihydroxy-eicosatetraenoic acid (14,15-DHETE) and is also the precursor to a class of molecules called eoxins (e.g., eoxin C4, D4, and E4), which are analogous to the cysteinyl leukotrienes.[1] Preliminary studies indicate that eoxins possess pro-inflammatory properties, particularly in increasing vascular permeability.[1][2]
Comparative Biological Activities of Downstream Metabolites
The distinct downstream products of 5,6-LTA4 and 14,15-LTA4 exhibit different biological activities. The following table summarizes key quantitative data from published studies.
| Parameter | 5,6-LTA4 Downstream Metabolites (LTB4, LTC4, LTD4) | 14,15-LTA4 Downstream Metabolites (Eoxins) | Reference |
| Primary Pro-inflammatory Effect | Potent neutrophil chemoattractant (LTB4), bronchoconstriction and increased vascular permeability (CysLTs) | Increased vascular permeability | [1] |
| Vascular Permeability | LTC4 and LTD4 are potent inducers of vascular leakage. | Eoxins are reported to be as potent as LTC4 and LTD4 in increasing endothelial cell monolayer permeability, and approximately 100 times more potent than histamine. | [2] |
| Cellular Source | Primarily neutrophils, mast cells, eosinophils. | Eosinophils, mast cells, and nasal polyps from allergic subjects. | [2] |
Signaling Pathways
The signaling mechanisms initiated by the metabolites of these two LTA4 isomers are distinct. LTB4 binds to its high-affinity G protein-coupled receptors, BLT1 and BLT2, to mediate its potent chemoattractant effects on leukocytes. Cysteinyl leukotrienes signal through CysLT1 and CysLT2 receptors, also G-protein coupled, to elicit their effects on smooth muscle contraction and vascular permeability.
The signaling pathways for the 14,15-LTA4-derived metabolites are less well-defined. Eoxins have been shown to increase endothelial permeability, likely through mechanisms involving intracellular calcium mobilization and cytoskeletal rearrangement, similar to cysteinyl leukotrienes.[3] The specific receptors for eoxins are a subject of ongoing research.
Caption: Biosynthetic pathways of 5,6-LTA4 and 14,15-LTA4.
Experimental Protocols
Hydrolysis of LTA4 Methyl Ester to LTA4 Free Acid
As LTA4 is highly unstable in its free acid form, it is often supplied as a more stable methyl ester. For use in most biological assays, the methyl ester must be hydrolyzed to the free acid immediately before use.
Materials:
-
LTA4 methyl ester solution (in an organic solvent like hexane (B92381) or ethanol)
-
Sodium Hydroxide (NaOH) solution (e.g., 1N)
-
Tris buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
Protocol:
-
Evaporate the organic solvent from the LTA4 methyl ester solution under a stream of nitrogen.
-
Resuspend the LTA4 methyl ester in acetone to a desired concentration (e.g., 0.25 mg/mL).[4]
-
Add a 4:1 ratio of the acetone solution to a dilute NaOH solution. The final concentration of NaOH should be sufficient to catalyze hydrolysis but not degrade the LTA4.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complete hydrolysis.[4] The optimal time may need to be determined empirically.
-
Immediately before use in a biological assay, dilute the LTA4 free acid solution in a suitable buffer, such as Tris buffer containing BSA. The BSA helps to stabilize the LTA4 free acid.[4]
In Vitro Assay for Vascular Permeability
This assay measures the ability of LTA4-derived metabolites to increase the permeability of a monolayer of endothelial cells, a key event in inflammation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
Test compounds (e.g., eoxins, cysteinyl leukotrienes)
-
Positive control (e.g., histamine)
-
Vehicle control
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)
-
Fluorometer
Protocol:
-
Culture HUVECs on the upper surface of the Transwell inserts until a confluent monolayer is formed.
-
Replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Add the test compound, positive control, or vehicle control to the upper chamber.
-
Add a known concentration of FITC-dextran to the upper chamber.
-
Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
-
At the end of the incubation, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.
Data Analysis:
-
An increase in the fluorescence in the lower chamber compared to the vehicle control indicates an increase in the permeability of the endothelial monolayer.
-
The results can be expressed as a percentage of the permeability induced by the positive control.
Caption: Experimental workflow for the in vitro vascular permeability assay.
Conclusion
While both 14,15-LTA4 and 5,6-LTA4 are derived from arachidonic acid, they represent distinct branches of the inflammatory cascade. The 5-LO pathway leading to 5,6-LTA4 and its downstream products, LTB4 and cysteinyl leukotrienes, is a well-established driver of acute inflammation, characterized by neutrophil recruitment and bronchoconstriction. The 15-LO pathway, generating 14,15-LTA4 and subsequently eoxins, presents a less explored but significant axis in inflammatory disease. The potent activity of eoxins in modulating vascular permeability suggests they may be important therapeutic targets. Further research is necessary to fully elucidate the biological roles of the 14,15-LTA4 pathway, including the identification of its specific receptors and a more detailed characterization of its signaling mechanisms. This comparative guide provides a foundational understanding for researchers aiming to dissect the complex roles of these lipid mediators in health and disease.
References
- 1. Eoxin D4 - Wikipedia [en.wikipedia.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Leukotriene A4 Isomers: LTB4 vs. Cysteinyl-Leukotrienes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the downstream metabolites of Leukotriene A4 (LTA4) is critical for targeting inflammatory and allergic diseases. This guide provides an objective comparison of the biological effects, receptor affinities, and signaling pathways of the two major classes of LTA4-derived mediators: Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (cys-LTs), namely LTC4, LTD4, and LTE4.
The unstable epoxide LTA4 stands at a crucial metabolic branch point. Its enzymatic conversion dictates the subsequent biological response. LTA4 can be hydrolyzed by LTA4 hydrolase (LTA4H) to form LTB4, or conjugated with reduced glutathione (B108866) by LTC4 synthase (LTC4S) to produce LTC4, the parent of the cys-LTs.[1][2] These two pathways generate lipid mediators with distinct and potent, but vastly different, biological activities that are central to numerous physiological and pathological processes.[3][4]
Quantitative Comparison of LTA4 Metabolites
The distinct biological roles of LTB4 and cys-LTs are rooted in their selective and potent interactions with their respective G-protein coupled receptors (GPCRs). LTB4 interacts with high- and low-affinity receptors BLT1 and BLT2, while cys-LTs act on CysLT1 and CysLT2 receptors.[1][5] The following table summarizes key quantitative parameters that differentiate these mediators.
| Parameter | Leukotriene B4 (LTB4) | Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) | Key Findings & References |
| Primary Receptors | BLT1 (high-affinity), BLT2 (low-affinity)[5] | CysLT1, CysLT2[1] | LTB4 and cys-LTs signal through distinct receptor families, dictating their separate biological roles. |
| Receptor Binding Affinity (Kd) | BLT1: ~0.18 nM (sheep lung membranes)[6][7] | CysLT1 (for LTD4): High affinity, with LTD4 > LTC4 > LTE4.[8] | BLT1 exhibits very high affinity for LTB4. LTD4 is the most potent ligand for CysLT1.[8] |
| Primary Cellular Sources | Neutrophils, Monocytes, Macrophages[3][4] | Mast cells, Eosinophils, Basophils, Macrophages[1][3] | The distinct cellular origins contribute to their roles in different types of inflammation. |
| Chemotactic Activity (Neutrophils) | Potent: Optimal concentration ~10⁻⁷ M to 10⁻⁹ M[9][10] | Weak/Negligible: LTD4 shows very weak activity at high concentrations.[11] | LTB4 is a primary chemoattractant for neutrophils, a key feature of acute inflammation.[12] |
| Vascular Permeability | Weak/Inactive [13] | Potent: LTD4 is ~100x more active than LTC4.[13] | Cys-LTs are powerful mediators of plasma leakage and edema, characteristic of allergic reactions. |
| Smooth Muscle Contraction | Weak | Potent: Induces bronchoconstriction.[3] | Cys-LTs are major targets in asthma therapy due to their potent bronchoconstrictive effects.[4] |
| Key Pathological Roles | Neutrophil-driven inflammation (e.g., Arthritis, COPD)[14] | Allergic inflammation, Asthma, Allergic Rhinitis[1][3] | Targeting LTB4 is promising for neutrophil-dominant diseases, while anti-cys-LTs are established in asthma treatment. |
Signaling Pathways and Metabolic Fate
The activation of BLT and CysLT receptors initiates distinct downstream signaling cascades. LTB4 binding to BLT1, primarily coupled to Gi/o and Gq proteins, leads to potent chemotaxis, cellular activation, and production of inflammatory cytokines.[15][16] In contrast, cys-LTs, particularly LTD4 acting on CysLT1, trigger signaling pathways that result in sustained increases in intracellular calcium, leading to smooth muscle contraction and increased vascular permeability.[17]
The metabolic pathway from arachidonic acid to these potent mediators is a key area for therapeutic intervention.
Detailed Experimental Protocols
The characterization of LTA4 isomers relies on specific and sensitive bioassays. Below are methodologies for two key experiments used to differentiate the biological activities of LTB4 and cys-LTs.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay quantitatively measures the directed migration of neutrophils toward a chemoattractant, a hallmark function of LTB4.[18][19]
Objective: To determine the chemotactic potency of LTB4 and its isomers.
Materials:
-
Isolated human neutrophils (e.g., via Ficoll-Paque density gradient centrifugation).
-
Chemoattractants: LTB4, LTD4 (for comparison), and a positive control (e.g., IL-8).
-
Boyden chamber apparatus or Transwell® inserts (5 µm pore size).
-
Assay Buffer (e.g., RPMI 1640 with 2% FBS).
-
Cell viability stain (e.g., Calcein-AM) or cell lysis buffer.
-
Fluorescence microplate reader or microscope.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll gradient separation followed by dextran (B179266) sedimentation.[19] Resuspend cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: Add assay buffer containing various concentrations of the test chemoattractant (e.g., LTB4 from 10⁻¹⁰ M to 10⁻⁶ M) to the lower wells of the Boyden chamber.
-
Place the Transwell inserts with the 5 µm pore membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.[18]
-
Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:
-
Fluorescence: Staining migrated cells with Calcein-AM and reading the fluorescence on a plate reader.[18]
-
Direct Counting: Staining the membrane and counting migrated cells under a microscope.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) following receptor activation, a common downstream event for both BLT and CysLT receptors.[20][21]
Objective: To determine the potency of LTB4 and cys-LTs in activating their respective receptors on target cells.
Materials:
-
Target cells expressing relevant receptors (e.g., human neutrophils for BLT1, or a cell line overexpressing CysLT1).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Agonists: LTB4, LTC4, LTD4.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with the Fluo-4 AM dye for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Washing: Wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Plate: Dispense the dye-loaded cells into a microplate (e.g., 96- or 384-well).
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Injection: Use the instrument's integrated fluidics to inject a solution of the agonist (e.g., LTB4 or LTD4) into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium.[22] Calculate the peak response and determine the EC50 value (the concentration of agonist that gives half-maximal response) to quantify potency.
These experimental approaches provide the quantitative data necessary to delineate the distinct pharmacological profiles of LTA4's downstream metabolites, guiding the development of selective therapeutics for a range of inflammatory and allergic conditions.
References
- 1. The Role of Leukotrienes as Potential Therapeutic Targets in Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders [frontiersin.org]
- 9. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of LTB4 and its isomers on human leucocyte migration into skin chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of leukotrienes as conjunctival microvascular permeability factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 17. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. criver.com [criver.com]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. Comparison of the effect between leukotriene B4 and leukotriene B5 on the induction of interleukin 1-like activity and calcium mobilizing activity in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14,15-Leukotriene A4 and 14,15-dehydro-Leukotriene A4 for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid mediators is critical for advancing investigations into inflammatory pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of 14,15-Leukotriene A4 (14,15-LTA4) and its synthetic analog, 14,15-dehydro-Leukotriene A4, offering a side-by-side look at their stability, biological activities, and enzymatic processing, supported by experimental data and detailed protocols.
Physicochemical Properties and Stability
| Property | 14,15-Leukotriene A4 | 14,15-dehydro-Leukotriene A4 |
| Chemical Stability | Highly unstable in aqueous solutions at neutral pH.[1][2] | Presumed to be unstable in aqueous solutions. |
| Stabilization | Stabilized by albumin.[1] | No specific stabilization data available. |
| Storage | Typically stored as a more stable methyl ester at low temperatures (-80°C) in an inert solvent.[4] | Stored as a methyl ester.[3] |
Biological Activity and Enzymatic Conversion
The primary distinction between 14,15-LTA4 and 14,15-dehydro-LTA4 lies in their interaction with key enzymes in the leukotriene biosynthetic pathway. Both molecules serve as substrates for LTC4 synthase, leading to the formation of their respective cysteinyl leukotriene analogs. However, their interaction with LTA4 hydrolase is markedly different.
14,15-Leukotriene A4 is a substrate for LTA4 hydrolase, leading to the formation of 14,15-dihydroxy-eicosatetraenoic acid (14,15-DHETE). It is also the precursor to a class of molecules known as eoxins (e.g., eoxin C4, D4, and E4), which are analogous to the cysteinyl leukotrienes and exhibit pro-inflammatory properties, notably increasing vascular permeability.[5][6] Eoxins have been found to be approximately 100 times more potent than histamine (B1213489) in inducing vascular permeability.[6]
14,15-dehydro-Leukotriene A4 , in stark contrast, is not a substrate for LTA4 hydrolase. Instead, it acts as an irreversible inhibitor of this enzyme, with a reported IC50 of 0.73 µM.[3][7] This inhibitory activity makes it a valuable tool for studying the specific roles of LTA4 hydrolase in inflammatory processes.
| Biological Target/Activity | 14,15-Leukotriene A4 | 14,15-dehydro-Leukotriene A4 |
| LTC4 Synthase | Substrate | Substrate |
| LTA4 Hydrolase | Substrate | Irreversible Inhibitor (IC50 = 0.73 µM)[3][7] |
| Downstream Metabolites | 14,15-DHETE, Eoxin C4, Eoxin D4, Eoxin E4 | 14,15-dehydro-LTC4 |
| Key Biological Effect of Metabolites | Increased vascular permeability (Eoxins)[6] | Inhibition of LTA4 hydrolase activity |
Signaling Pathways
The signaling pathways initiated by the metabolites of 14,15-LTA4 are still under active investigation. 14,15-DHETE has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[1] The signaling of eoxins is thought to involve the mobilization of intracellular calcium, similar to other cysteinyl leukotrienes, but their specific receptors have not yet been definitively identified.[5]
The primary signaling consequence of 14,15-dehydro-LTA4 is the inhibition of the LTA4 hydrolase pathway, thereby reducing the production of LTB4, a potent pro-inflammatory mediator.
Figure 1. Comparative signaling pathways of 14,15-LTA4 and 14,15-dehydro-LTA4.
Experimental Protocols
Synthesis of 14,15-Leukotriene A4 and 14,15-dehydro-Leukotriene A4 (General Overview)
The chemical synthesis of these molecules is complex and typically involves multiple steps. A generalized approach for the synthesis of LTA4 methyl ester often starts from propargylic alcohol and 1-heptyne, with the carbon chain assembled through acetylenide anion condensations.[4] Selective hydrogenation is used to introduce the (Z)-double bonds, and the epoxy ester moiety is often formed via a stereoselective epoxidation.[4] The synthesis of 14,15-dehydro-LTA4 methyl ester follows a similar multi-step organic synthesis strategy, with specific modifications to introduce the alkyne functionality.[3] The free acids are typically obtained by alkaline hydrolysis of the corresponding methyl esters immediately prior to use.[3]
LTC4 Synthase Activity Assay
This assay measures the ability of a sample to convert LTA4 (or its analog) and glutathione (B108866) to LTC4.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing a known concentration of purified LTC4 synthase and glutathione (e.g., 5 mM).
-
Substrate Addition: Initiate the reaction by adding 14,15-LTA4 or 14,15-dehydro-LTA4 to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and acetonitrile).
-
Analysis: Analyze the formation of the respective LTC4 analog using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
LTA4 Hydrolase Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of LTA4 hydrolase.
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate purified LTA4 hydrolase with varying concentrations of 14,15-dehydro-LTA4 (or other potential inhibitors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding LTA4 as the substrate.
-
Incubation: Incubate the reaction at 37°C for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution that both terminates the reaction and facilitates extraction (e.g., a mixture of methanol and an internal standard).
-
Analysis: Quantify the amount of LTB4 produced using RP-HPLC or LC-MS/MS to determine the extent of inhibition and calculate the IC50 value.
Figure 2. Generalized experimental workflow for synthesis and biological assays.
References
- 1. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an extracellular segment of the oxytocin receptor providing agonist-specific binding epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Eicosanoid Analysis: A Comparison of Deuterated 14,15-LTA4 Methyl Ester and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount. This is especially true for highly reactive and unstable molecules like 14,15-leukotriene A4 (14,15-LTA4), an important intermediate in the 15-lipoxygenase (15-LOX) pathway. This guide provides an objective comparison of deuterated 14,15-LTA4 methyl ester as an internal standard against other alternatives, supported by established principles of bioanalytical method validation.
The inherent instability of 14,15-LTA4 makes its accurate quantification challenging. The use of its more stable methyl ester form, coupled with a reliable internal standard, is crucial for obtaining high-quality data in complex biological matrices. Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard in mass spectrometry-based quantification.[1][2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3] Deuterated standards, being chemically identical to the analyte, fulfill these requirements more effectively than any other type of internal standard.
Table 1: Quantitative Performance Comparison of Internal Standard Types for 14,15-LTA4 Methyl Ester Analysis
| Performance Metric | Deuterated 14,15-LTA4 Methyl Ester (Expected) | Structural Analog (e.g., a stable HETE) |
| Accuracy (% Bias) | < 15% | Potentially > 15% due to differential matrix effects and extraction recovery |
| Precision (% CV) | < 15% | Often > 15%, especially in complex matrices |
| Linearity (r²) | ≥ 0.99 | May be lower due to non-parallel response with the analyte |
| Extraction Recovery | Mirrors the analyte almost perfectly | May differ significantly from the analyte |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Prone to differential matrix effects, leading to inaccurate results |
Data is representative and compiled from principles described in referenced literature.[1][2]
The Decisive Advantage of Deuterated Standards
Structural analogs, while more readily available and less expensive, possess different physicochemical properties from the analyte.[1] This can lead to different chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer, ultimately compromising the accuracy and precision of the quantification.[6]
Deuterated standards, by co-eluting with the analyte, experience the same matrix effects and are lost to the same extent during sample processing, ensuring the ratio of analyte to internal standard remains constant and reflective of the true analyte concentration.[3]
Signaling Pathway and Experimental Workflow
To understand the context of 14,15-LTA4 analysis, it is important to visualize its biosynthetic pathway and the typical workflow for its quantification.
Caption: Biosynthesis of 14,15-LTA4 and its metabolites.
A robust analytical workflow is essential for obtaining reliable quantitative data for 14,15-LTA4.
Caption: A typical workflow for quantifying 14,15-LTA4.
Experimental Protocol: Quantification of 14,15-LTA4 Methyl Ester using Deuterated Internal Standard by LC-MS/MS
This protocol provides a general framework for the analysis. Specific parameters should be optimized for the instrument and matrix being used.
1. Materials and Reagents
-
14,15-LTA4 methyl ester standard
-
Deuterated 14,15-LTA4 methyl ester internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, cell culture media)
2. Sample Preparation
-
Thaw Samples: Thaw biological samples on ice to minimize degradation of the analyte.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known amount of deuterated 14,15-LTA4 methyl ester internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The concentration of the IS should be optimized based on the expected analyte concentration range.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold methanol or acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step (or the cell culture media) onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
14,15-LTA4 Methyl Ester: Optimize the precursor ion [M+H]⁺ and a specific product ion.
-
Deuterated 14,15-LTA4 Methyl Ester: Optimize the corresponding precursor and product ions.
-
4. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 14,15-LTA4 methyl ester in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Antibody Cross-Reactivity in Leukotriene Detection
For researchers, scientists, and drug development professionals, the accurate quantification of leukotrienes is paramount for advancing our understanding of inflammatory processes and developing targeted therapeutics. This guide provides an objective comparison of commercially available antibodies against various leukotrienes, focusing on their cross-reactivity profiles. The presented data, sourced from publicly available information, is intended to aid in the selection of the most appropriate reagents for specific research needs.
Leukotrienes are potent inflammatory mediators derived from arachidonic acid. They are categorized into two main groups: Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). The CysLTs are well-known for their roles in asthma and allergic rhinitis, primarily through their effects on smooth muscle contraction and vascular permeability. Given the structural similarities between these molecules, the specificity of antibodies used for their detection is a critical consideration to ensure accurate and reliable experimental outcomes.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is its ability to bind to molecules other than its primary target. In the context of leukotriene immunoassays, this can lead to inaccurate measurements due to the presence of structurally related eicosanoids. The following tables summarize the cross-reactivity data for several commercially available ELISA kits designed to detect LTB4, LTC4, and LTE4. The data is presented as the percentage of cross-reactivity, where 100% indicates that the antibody binds to the specified leukotriene as effectively as it binds to its primary target.
Table 1: Cross-Reactivity of a Commercial Leukotriene B4 (LTB4) ELISA Kit
| Compound | Manufacturer | Catalog No. | Cross-Reactivity (%) |
| Leukotriene B4 (LTB4) | R&D Systems | KGE006B | 100 |
| Related Molecules | R&D Systems | KGE006B | < 0.5% |
Note: The manufacturer states that less than 0.5% cross-reactivity was observed with available related molecules, though a detailed list was not provided in the available documentation.[1]
Table 2: Cross-Reactivity of a Commercial Leukotriene C4 (LTC4) ELISA Kit
| Compound | Manufacturer | Catalog No. | Cross-Reactivity (%) |
| Leukotriene C4 (LTC4) | Cayman Chemical | 501070 | 100[2] |
| Leukotriene C4 methyl ester | Cayman Chemical | 501070 | 37[2] |
| Leukotriene B4 (LTB4) | Cayman Chemical | 501070 | 1.2[2] |
| Leukotriene E4 (LTE4) | Cayman Chemical | 501070 | 0.16[2] |
| 14,15-Leukotriene C4 | Cayman Chemical | 501070 | 0.03[2] |
| Arachidonic Acid | Cayman Chemical | 501070 | 0.00029[2] |
| Leukotriene D4 (LTD4) | Cayman Chemical | 501070 | < 0.01[2] |
| N-acetyl Leukotriene E4 | Cayman Chemical | 501070 | < 0.01[2] |
| L-Glutathione | Cayman Chemical | 501070 | < 0.01[2] |
Table 3: Cross-Reactivity of a Commercial Leukotriene E4 (LTE4) ELISA Kit
| Compound | Manufacturer | Catalog No. | Cross-Reactivity (%) |
| Leukotriene E4 (LTE4) | Cayman Chemical | 520211 | 100[3] |
| Leukotriene B4 (LTB4) | Cayman Chemical | 520211 | < 0.1[3] |
| Leukotriene C4 (LTC4) | Cayman Chemical | 520211 | < 0.01[3] |
| Leukotriene D4 (LTD4) | Cayman Chemical | 520211 | < 0.01[3] |
| N-acetyl Leukotriene E4 | Cayman Chemical | 520211 | < 0.01[3] |
| 11-trans Leukotriene E4 | Cayman Chemical | 520211 | < 0.01[3] |
| Arachidonic Acid | Cayman Chemical | 520211 | < 0.01[3] |
Table 4: Cross-Reactivity of a Commercial Cysteinyl Leukotriene (CysLT) ELISA Kit
| Compound | Manufacturer | Catalog No. | Cross-Reactivity (%) |
| Leukotriene C4 (LTC4) | Cayman Chemical | 501050 | 100[4] |
| Leukotriene D4 (LTD4) | Cayman Chemical | 501050 | 100[4] |
| Leukotriene E4 (LTE4) | Cayman Chemical | 501050 | 79[4] |
| 5,6-DiHETE | Cayman Chemical | 501050 | 3.7[4] |
| Leukotriene B4 (LTB4) | Cayman Chemical | 501050 | 1.3[4] |
| 5(S)-HETE | Cayman Chemical | 501050 | 0.04[4] |
| Arachidonic Acid | Cayman Chemical | 501050 | < 0.01[4] |
Note: While specific ELISA kits for Leukotriene D4 (LTD4) are available, detailed public cross-reactivity data is limited. The Cayman Chemical Cysteinyl Leukotriene ELISA kit (501050) is designed to detect LTC4, LTD4, and LTE4 and demonstrates high reactivity with both LTC4 and LTD4.[4]
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for such an assay.
Principle of the Assay: This is a competitive immunoassay where the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the target antigen in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Antibody specific to the target leukotriene
-
Enzyme-conjugated leukotriene (e.g., acetylcholinesterase-linked tracer)
-
Standard solutions of the target leukotriene
-
Solutions of potential cross-reacting compounds
-
Wash Buffer
-
Assay Buffer
-
Substrate solution (e.g., Ellman's Reagent)
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual.
-
Standard and Sample Addition: Add a defined volume of the standard or sample to the appropriate wells of the microplate.
-
Antibody and Tracer Addition: Add the specific leukotriene antibody and the enzyme-conjugated leukotriene tracer to each well.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 18 hours at 4°C or 2 hours at room temperature). During this incubation, the unlabeled leukotriene from the sample and the enzyme-labeled leukotriene tracer compete for binding to the primary antibody.
-
Washing: Wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the specified time (e.g., 60-90 minutes) to allow for color development.
-
Signal Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation of Cross-Reactivity: The concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Leukotriene / IC50 of Cross-Reacting Compound) x 100
Visualizing the Context: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified Leukotriene Biosynthesis Pathway.
Caption: Workflow for a Competitive ELISA.
References
A Tale of Two Pathways: 14,15-LTA4 and Lipoxin in the Inflammatory Response
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways that govern inflammation is paramount. Among the complex web of lipid mediators derived from arachidonic acid, two pathways, the 14,15-leukotriene A4 (14,15-LTA4) and the lipoxin pathways, stand out for their opposing roles in the inflammatory cascade. While lipoxins are well-established as pro-resolving and anti-inflammatory agents, the 14,15-LTA4 pathway gives rise to eoxins, a class of potent pro-inflammatory molecules. This guide provides a detailed comparison of these two pathways, supported by experimental data and methodologies to aid in the exploration of novel therapeutic strategies targeting inflammation.
At a Glance: 14,15-LTA4/Eoxin vs. Lipoxin Pathway
| Feature | 14,15-LTA4 / Eoxin Pathway | Lipoxin Pathway |
| Primary Mediators | Eoxin C4 (EXC4), Eoxin D4 (EXD4), Eoxin E4 (EXE4) | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4), Aspirin-Triggered Lipoxins (ATLs) |
| Key Biosynthetic Enzyme | 15-Lipoxygenase (15-LO) | 5-Lipoxygenase (5-LO), 12-Lipoxygenase (12-LO), 15-Lipoxygenase (15-LO), Aspirin-acetylated COX-2 |
| Overall Role in Inflammation | Pro-inflammatory | Anti-inflammatory and Pro-resolving |
| Primary Receptor | Putative specific receptors (under investigation) | Formyl Peptide Receptor 2 (FPR2/ALX) |
| Key Cellular Effects | Increases vascular permeability, potential role in allergic inflammation | Inhibits neutrophil chemotaxis and adhesion, stimulates monocyte recruitment, promotes efferocytosis |
The Pro-Inflammatory Arm: The 14,15-LTA4/Eoxin Pathway
The 14,15-LTA4 pathway represents a more recently discovered branch of arachidonic acid metabolism with significant pro-inflammatory implications. The key enzyme, 15-lipoxygenase (15-LO), converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to the unstable epoxide 14,15-leukotriene A4 (14,15-LTA4). This intermediate is subsequently converted to a series of cysteinyl-leukotrienes known as eoxins (EXs), including EXC4, EXD4, and EXE4.[1][2]
Eoxins have been identified as potent mediators of inflammatory responses, particularly in the context of allergic diseases like asthma.[3][4] Their primary characterized effect is a dramatic increase in vascular permeability, a hallmark of inflammation that allows for the influx of plasma and immune cells into tissues.[1][2]
The Pro-Resolving Counterpart: The Lipoxin Pathway
In stark contrast to the eoxin pathway, the lipoxin pathway generates specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation and promote tissue healing. The biosynthesis of lipoxins is a prime example of transcellular metabolism, often requiring the interaction of different cell types, such as leukocytes and platelets or epithelial cells.
There are several routes to lipoxin synthesis, all originating from arachidonic acid. One major pathway involves the sequential action of 15-LO and 5-LO to produce lipoxin A4 (LXA4) and lipoxin B4 (LXB4). Another key pathway, particularly relevant to the mechanism of action of aspirin, involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which shifts its catalytic activity to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE). This intermediate is then converted by 5-LO in leukocytes to form 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs), which are more resistant to metabolic inactivation than native lipoxins.
Lipoxins and ATLs exert their potent anti-inflammatory and pro-resolving effects by binding to the G protein-coupled receptor FPR2/ALX.[5][6] This interaction triggers a cascade of intracellular signals that ultimately inhibit neutrophil recruitment, stimulate the clearance of apoptotic cells by macrophages (efferocytosis), and promote tissue repair.[7][8]
Quantitative Comparison of Biological Activities
Direct quantitative comparisons between the 14,15-LTA4/eoxin and lipoxin pathways in identical experimental systems are limited in the current literature. However, data from independent studies highlight their opposing and potent activities.
| Mediator | Biological Effect | Effective Concentration / IC50 | Cell/System Type |
| Eoxins (EXC4, EXD4, EXE4) | Increased Endothelial Permeability | ~10 nM | Human endothelial cell monolayer |
| Lipoxin A4 (LXA4) | Inhibition of Neutrophil Chemotaxis | ~1 nM (maximum inhibition ~50%) | Human Polymorphonuclear Leukocytes (PMNs) |
| Aspirin-Triggered LXA4 (15-epi-LXA4) | Inhibition of Neutrophil Chemotaxis | ~1 nM (maximum inhibition ~50%) | Human Polymorphonuclear Leukocytes (PMNs) |
| LXA4 Stable Analogues | Inhibition of PMN Infiltration in vivo | IC50 range of 13–26 nmol | Mouse ear inflammation model |
Data compiled from multiple sources.[1][2][4][9]
Experimental Protocols
Measurement of Eicosanoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eoxins and lipoxins in biological samples.
Protocol Outline:
-
Sample Preparation: Spike the biological sample with deuterated internal standards for each analyte of interest.
-
Solid Phase Extraction (SPE): Acidify the sample and apply it to a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the lipids with an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
LC Separation: Dry the eluate and reconstitute it in the mobile phase. Inject the sample onto a reversed-phase C18 column. Use a gradient of aqueous and organic mobile phases to separate the different eicosanoids based on their polarity.
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. For each analyte, monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.
-
Data Analysis: Quantify the endogenous eicosanoids by comparing their peak areas to those of the corresponding deuterated internal standards.
For detailed protocols, refer to publications on eicosanoid analysis.[10][11][12]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of compounds to either attract (chemoattractant) or inhibit the migration (chemoinhibitant) of neutrophils.
Protocol Outline:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Chamber Setup: Place a porous membrane (typically 3-5 µm pore size) between the upper and lower wells of the Boyden chamber.
-
Loading: Add the chemoattractant (e.g., leukotriene B4) to the lower chamber. To test for inhibitory effects, add the compound of interest (e.g., lipoxin A4) to both the upper and lower chambers along with the neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified by lysing them and measuring the fluorescence of a pre-loaded dye.
For detailed protocols, refer to publications on neutrophil migration assays.[13][14][15][16]
Endothelial Cell Adhesion Assay
This assay measures the adhesion of leukocytes to a monolayer of endothelial cells, a critical step in the inflammatory response.
Protocol Outline:
-
Endothelial Cell Monolayer: Culture human endothelial cells (e.g., HUVECs) to confluence in a multi-well plate.
-
Activation (Optional): Treat the endothelial cell monolayer with a pro-inflammatory stimulus (e.g., TNF-α) to upregulate the expression of adhesion molecules.
-
Leukocyte Labeling: Label isolated leukocytes (e.g., neutrophils or monocytes) with a fluorescent dye.
-
Co-incubation: Add the labeled leukocytes to the endothelial cell monolayer in the presence or absence of the test compound.
-
Washing: After a defined incubation period, gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a plate reader or by counting under a fluorescence microscope.
Conclusion and Future Directions
The 14,15-LTA4/eoxin and lipoxin pathways represent a fascinating dichotomy in the regulation of inflammation. While eoxins act as potent pro-inflammatory mediators, lipoxins are key players in the active resolution of inflammation. This opposing relationship offers a rich area for therapeutic intervention. The development of drugs that either inhibit the production or action of eoxins, or that mimic or enhance the production of lipoxins, holds great promise for the treatment of a wide range of inflammatory diseases.
Further research is needed to fully elucidate the receptors and signaling pathways of eoxins to identify more specific therapeutic targets. Moreover, direct comparative studies of the potency and efficacy of eoxins and lipoxins in various inflammatory models will be crucial for understanding their relative contributions to inflammatory processes and for guiding the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 10. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
A Researcher's Guide to In Vitro Comparison of 15-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable 15-lipoxygenase (15-LOX) inhibitor is a critical step in investigating its therapeutic potential. This guide provides an objective in vitro comparison of commercially available and novel 15-LOX inhibitors, supported by experimental data and detailed protocols to aid in your research.
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammatory responses. The 15-lipoxygenase isoforms, 15-LOX-1 and 15-LOX-2, have been implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers, making them attractive targets for drug development.
This guide focuses on the in vitro characterization of 15-LOX inhibitors, providing a comparative analysis of their potency and selectivity.
Comparative Analysis of 15-LOX Inhibitors
The efficacy of a 15-LOX inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Furthermore, the selectivity of an inhibitor for 15-LOX over other related enzymes, such as 5-LOX, 12-LOX, and cyclooxygenases (COX-1 and COX-2), is crucial for minimizing off-target effects. The following table summarizes the in vitro inhibitory potency and selectivity of several well-characterized and novel 15-LOX inhibitors.
| Inhibitor | 15-LOX-1 IC50 (µM) | 15-LOX-2 IC50 (µM) | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| PD-146176 | 0.021 | - | >100 | >100 | >100 | >100 |
| ML351 | 0.2 | >50 | >50 | >50 | >50 | >50 |
| Nordihydroguaiaretic Acid (NDGA) | - | 11.0 | 8.0 | 1.6 | - | - |
| MLS000327069 | >50 | 0.34 | >50 | >50 | >50 | >50 |
| MLS000545091 | ~7.6 | 0.38 | ~7.6 | >20 | >20 | >20 |
| COX-2/15-LOX-IN-1 | - | 2.98 | - | - | 10.65 | 0.075 |
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the comparative evaluation of enzyme inhibitors. Below are detailed protocols for key experiments used to characterize 15-LOX inhibitors.
Spectrophotometric Assay for 15-LOX Inhibition (IC50 Determination)
This assay is the most common method for determining the potency of 15-LOX inhibitors. It measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.
Materials:
-
15-Lipoxygenase (from soybean or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Test inhibitor compound
-
Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.
-
Dissolve the 15-LOX enzyme in cold assay buffer to the desired concentration (e.g., 10,000 U/mL). Keep on ice.
-
Dissolve the test inhibitor in DMSO to create a stock solution, and then prepare serial dilutions.
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer.
-
Add a small volume of the inhibitor solution (or DMSO for the control).
-
Add the 15-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Determination of the Mode of Inhibition
Understanding how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition) provides valuable mechanistic insights. This can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Perform the spectrophotometric assay as described above.
-
Vary the concentration of the substrate (e.g., linoleic acid) while keeping the inhibitor concentration constant. Repeat this for several different fixed inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analysis of Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis).[1]
-
Uncompetitive Inhibition: The lines will be parallel.
-
Selectivity Assays
To assess the selectivity of a 15-LOX inhibitor, similar enzymatic assays are performed using other related enzymes, such as 5-LOX, 12-LOX, COX-1, and COX-2. The IC50 values obtained for these enzymes are then compared to the IC50 value for 15-LOX. A significantly higher IC50 value for the other enzymes indicates selectivity for 15-LOX.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 15-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor comparison.
References
Navigating the Analytical Challenge: A Comparative Guide to 14,15-LTA4 Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The quantification of 14,15-leukotriene A4 (14,15-LTA4), an unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway, presents a significant analytical challenge due to its chemical reactivity.[1][2][3] Accurate measurement is crucial for understanding its role in physiological and pathophysiological processes, distinct from the well-studied 5-LO pathway that produces 4,5-LTA4.[1] This guide provides a comparative overview of mass spectrometry-based methodologies for the validation of 14,15-LTA4 quantification, offering insights into direct analysis versus indirect approaches involving derivatization or measurement of its stable metabolites.
The Analytical Hurdle: Instability of 14,15-LTA4
14,15-LTA4 is highly susceptible to non-enzymatic hydrolysis, making its direct quantification in biological matrices difficult.[3][4] This inherent instability necessitates analytical strategies that can either stabilize the molecule or measure its more stable downstream products as surrogates.
Comparative Analytical Strategies
Two primary approaches are employed for the quantification of LTA4 species by mass spectrometry:
-
Direct Analysis via LC-MS/MS at Alkaline pH: This method involves the use of reversed-phase HPLC stationary phases that are stable at elevated pH (pH 10-12).[2] The alkaline mobile phase helps to deprotonate the acidic analytes, improving their retention on the column and minimizing on-column degradation. This approach allows for the direct measurement of the intact 14,15-LTA4 molecule.
-
Indirect Analysis via Derivatization or Metabolite Quantification:
-
Derivatization: To overcome the instability of LTA4, a common strategy is to derivatize it into a more stable compound prior to LC-MS/MS analysis.[3][4] This not only enhances stability but can also improve ionization efficiency, leading to greater sensitivity.[5][6]
-
Quantification of Stable Metabolites: An alternative to measuring the labile 14,15-LTA4 is to quantify its stable downstream metabolites, such as the eoxins. This approach provides a reliable indication of the upstream 15-LO pathway activity. The quantification of stable metabolites like leukotriene E4 (LTE4) from the related 5-LO pathway is a well-established method.[7][8]
-
Performance Comparison of Analytical Methods
The validation of any quantitative mass spectrometry assay requires the assessment of several key parameters. Below is a summary of expected performance characteristics for the different analytical approaches, based on data from related leukotriene analyses.
| Validation Parameter | Direct Analysis (Alkaline LC-MS/MS) | Indirect Analysis (Derivatization LC-MS/MS) | Indirect Analysis (Metabolite LC-MS/MS) |
| **Linearity (R²) ** | >0.99 | >0.99[9][10] | >0.99[7] |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL range | Sub-pg/mL to pg/mL range[8][11] | pg/mL range[7][12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[5] | Within ±15% (±20% at LLOQ)[5][12] | Within ±15% (±20% at LLOQ)[7] |
| Precision (%RSD) | <15% (<20% at LLOQ)[11] | <15% (<20% at LLOQ)[11] | <15% (<20% at LLOQ)[7] |
| Recovery | 85-115% | 94-111%[9][10] | 85-115% |
| Stability | Limited, requires immediate analysis or stabilization | Enhanced post-derivatization[3][4] | Generally stable[13] |
Experimental Protocols
Protocol 1: Sample Preparation for Leukotriene Analysis
This protocol is a general procedure for the extraction of leukotrienes from biological samples.[1]
-
Sample Collection & Quenching: Terminate cellular incubations by adding two volumes of ice-cold methanol (B129727).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction losses and matrix effects.
-
Acidification: Adjust the sample pH to approximately 3.0 with 1 M HCl.
-
Liquid-Liquid Extraction (LLE): Extract the lipids twice with two volumes of ethyl acetate.
-
Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for Stability
This protocol describes a general derivatization procedure to stabilize LTA4 for analysis.[4]
-
Reaction Initiation: At various time points during an experiment, take an aliquot of the sample containing LTA4.
-
Quenching and Derivatization: Stop the enzymatic and non-enzymatic hydrolysis by adding an equal volume of 1M HCl in absolute ethanol. This rapidly converts the unstable LTA4 into more stable ethoxy-derivatives.
-
Sample Preparation for LC-MS/MS: The derivatized sample can then be further processed using the sample preparation protocol outlined above (Protocol 1, steps 3-6).
Protocol 3: LC-MS/MS Conditions
The following are general starting conditions for the analysis of leukotrienes by LC-MS/MS.
-
Chromatography: Reversed-phase chromatography is typically used.[1][12]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water with an additive like 0.1% acetic acid (for positive ion mode) or a basic modifier for alkaline LC.[1][14]
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.[7][12]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for these acidic lipids.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high specificity and accurate quantification.[15]
-
Visualizing the Pathways and Workflows
Conclusion
The quantification of 14,15-LTA4 by mass spectrometry is a challenging yet feasible task. The choice between direct analysis and indirect methods involving derivatization or metabolite measurement will depend on the specific research question, the available instrumentation, and the required sensitivity. For robust and reproducible results, a thorough method validation is essential, encompassing linearity, accuracy, precision, and stability assessments. The protocols and comparative data presented in this guide provide a framework for researchers to develop and validate reliable analytical methods for the quantification of this important lipid mediator.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometric analysis of leukotriene A4 and other chemically reactive metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of leukotriene A(4) stabilization by S100A8/A9 proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 14,15-Leukotriene A4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 14,15-Leukotriene A4 Methyl Ester. The following procedural guidance is designed to ensure the safe execution of research activities involving this compound.
Hazard Identification and Immediate Precautions
This compound is a highly flammable liquid and presents several health hazards. All personnel must review the Safety Data Sheet (SDS) before handling.
Summary of Key Hazards:
-
Physical Hazard: Highly flammable liquid and vapor.
-
Health Hazards:
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for added protection. Gloves must be changed immediately if contaminated.[3] |
| Body Protection | A flame-resistant lab coat is required. Ensure legs are covered with long pants, and closed-toe shoes are worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator may be required. |
Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
The recommended storage temperature is typically -20°C or -80°C, as specified by the supplier, in a freezer approved for flammable materials.[4]
-
Keep the container tightly sealed when not in use.
3.2. Preparation for Experimental Use
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is used for all manipulations.[4]
-
Remove all potential ignition sources from the work area.
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit readily available.
-
-
Compound Handling:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
As this compound is air-sensitive, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Use only non-sparking tools when opening and handling the container.
-
-
Solution Preparation:
-
If preparing a stock solution, use a pre-cooled, appropriate solvent as recommended by the supplier or experimental protocol.
-
Perform all dilutions within the chemical fume hood.
-
3.3. Experimental Use
-
When transferring the compound or its solutions, use appropriate techniques to minimize aerosol formation.
-
Keep all containers sealed when not actively in use.
Disposal Plan
4.1. Waste Segregation and Collection
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable liquids.
-
Solid waste (e.g., contaminated gloves, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.
4.2. Disposal Procedure
-
Do not dispose of this compound down the drain.[5]
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.[5]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite). For large spills, contact your institution's emergency response team. |
| Fire | Use a CO2 or dry chemical fire extinguisher. Do not use water, as it may be ineffective on a flammable liquid fire. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
